4-Methyl-1,4-diazepan-5-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIITBBDEHGCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594266 | |
| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-41-4 | |
| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,4-diazepan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound featuring a seven-membered diazepan ring structure.[1] This core is notable in medicinal chemistry due to its presence in a class of psychoactive drugs known as benzodiazepines, which includes well-known agents like diazepam.[1] These compounds are recognized for their anxiolytic, sedative, and muscle relaxant properties.[1] The hydrochloride salt form of 4-Methyl-1,4-diazepan-5-one suggests it is a crystalline solid with enhanced solubility in water, a desirable characteristic for pharmaceutical formulations.[1] This technical guide provides a summary of its known basic properties, drawing upon available data and knowledge of structurally related compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is readily available from chemical suppliers, other specific experimental values such as melting point, boiling point, and pKa are not extensively reported in publicly accessible literature.
| Property | Data |
| CAS Number | 329794-41-4 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Appearance | Crystalline Solid[1] |
| Solubility | Water Soluble[1] |
| Purity | Typically >97% (as per commercial suppliers)[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
Hypothetical Experimental Workflows
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general organic synthesis principles for related diazepine structures, a logical workflow can be proposed.
For the analysis of this compound, a standard analytical workflow would be employed to confirm its identity and purity.
Putative Biological Activity and Signaling Pathway
The diazepan moiety is a key structural feature of benzodiazepines, which are known to exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It is therefore plausible that this compound may exhibit similar pharmacological properties.
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability.
It must be emphasized that this proposed mechanism of action is based on the structural analogy to known benzodiazepines and has not been experimentally verified for this compound. Further research, including binding assays and electrophysiological studies, would be necessary to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound.
References
An In-depth Technical Guide to 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4), a diazepan-containing heterocyclic compound. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally related compounds, particularly those within the diazepine and benzodiazepine classes, to infer potential properties, biological activities, and relevant experimental methodologies. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed protocols for synthesis, characterization, and in vitro evaluation, alongside visualizations of potential mechanisms of action and experimental workflows.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 329794-41-4 | N/A |
| Molecular Formula | C₆H₁₃ClN₂O | [2][3] |
| Molecular Weight | 164.63 g/mol | [2][3] |
| Appearance | Crystalline solid (predicted) | [1] |
| Solubility | Soluble in water (predicted) | [1] |
| Purity | Typically available at ≥97% | [1] |
Potential Biological Activity and Mechanism of Action
The core 1,4-diazepane structure is a key pharmacophore in many biologically active compounds, most notably the benzodiazepine class of drugs which includes diazepam (Valium).[4][5][6] These compounds are well-known for their modulatory effects on the central nervous system (CNS).[4][5]
It is hypothesized that this compound may exhibit similar psychoactive properties, potentially acting as an anxiolytic, sedative, or muscle relaxant.[1] The primary mechanism of action for benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[7] This allosteric modulation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a general inhibitory effect on neuronal transmission.
Hypothesized Signaling Pathway
The following diagram illustrates the potential mechanism of action of this compound, assuming a GABA-A receptor-mediated pathway similar to that of diazepam.
Experimental Protocols
Given the novelty of this compound, established experimental protocols for this specific compound are not available. However, standard methodologies used for the synthesis and evaluation of similar diazepine and benzodiazepine derivatives can be adapted.
General Synthesis of 1,4-Diazepan-5-ones
The synthesis of 1,4-diazepan-5-ones can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following is a generalized, hypothetical protocol based on established methods for similar structures.[6]
Materials:
-
N-methylethylenediamine
-
An appropriate α,β-unsaturated ester or a related reactive carbonyl compound
-
A suitable solvent (e.g., ethanol, methanol)
-
A catalyst (e.g., a heteropolyacid or a base)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve N-methylethylenediamine and the carbonyl-containing reactant in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.
In Vitro Receptor Binding Assay
To investigate the potential interaction of this compound with CNS receptors, a radioligand binding assay is a standard and effective method.[8][9] The following protocol is a general guideline for a competitive binding assay using cell membranes expressing a target receptor (e.g., GABA-A or a dopamine receptor subtype).
Materials:
-
Cell membranes expressing the target receptor (e.g., human GABA-A or dopamine D2 receptors)
-
A suitable radioligand (e.g., [³H]-Diazepam for GABA-A receptors or [³H]-Spiperone for D2 receptors)
-
This compound (test compound)
-
A known non-specific binding agent (e.g., a high concentration of unlabeled diazepam or haloperidol)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer.
-
In a 96-well microplate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding agent.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the characterization and initial biological screening of this compound.
Analytical Methods
For the characterization and purity assessment of this compound, standard analytical techniques should be employed.
| Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Reverse-phase C18 column, mobile phase of acetonitrile/water or methanol/buffer, UV detection.[10][11][12] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Electrospray ionization (ESI) is a common technique for this type of molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Analysis of characteristic vibrational frequencies (e.g., C=O, N-H, C-N bonds). |
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling the compound. Given its potential psychoactive properties, appropriate security and handling protocols should be in place.
Conclusion
This compound represents a novel chemical entity with potential for biological activity, likely targeting the central nervous system. While direct experimental data is currently lacking, this technical guide provides a framework for initiating research on this compound. By adapting established protocols for synthesis, characterization, and in vitro screening from related diazepine and benzodiazepine compounds, researchers can begin to elucidate the pharmacological profile of this molecule. The information presented here serves as a starting point for further investigation into the therapeutic potential of this compound.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 329794-41-4 [chemicalbook.com]
- 4. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. ajpamc.com [ajpamc.com]
In-depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this molecule in public-domain literature, this document combines confirmed information with data derived from structurally related compounds, namely the broader class of 1,4-diazepanones and the well-studied benzodiazepines. This approach offers a foundational understanding while clearly indicating where specific data is absent and where general principles are applied for illustrative purposes. The guide covers the compound's chemical structure, physicochemical properties, a hypothetical synthesis protocol, general analytical methods, and a postulated mechanism of action. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams as per the specified requirements.
Chemical Identity and Structure
This compound is a diazepine derivative characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. A methyl group is substituted at the fourth nitrogen, and a carbonyl group is located at the fifth position.[1] The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry to improve stability and aqueous solubility.[1] Its structural relationship to benzodiazepines suggests potential activity within the central nervous system, although specific pharmacological data is not currently available.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
Specific, experimentally-derived physicochemical data for this compound are largely unavailable in the reviewed literature. The following table summarizes known information and provides general characteristics expected for this class of compound.
| Property | Value | Source/Comment |
| CAS Number | 329794-41-4 | [2] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid. | General characteristic of hydrochloride salts.[1] |
| Solubility | Expected to have enhanced water solubility. | As a hydrochloride salt.[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are not readily found in scientific literature. The following sections outline a hypothetical synthetic approach and general analytical methodologies applicable to this type of compound.
Hypothetical Synthesis Workflow
A plausible synthetic route for 4-Methyl-1,4-diazepan-5-one could be envisioned through a multi-step process involving a Michael addition followed by an intramolecular cyclization.
Caption: A hypothetical workflow for the synthesis of this compound.
Protocol Outline:
-
Michael Addition: N-methylethylenediamine is reacted with ethyl acrylate in a suitable solvent such as ethanol. The reaction is typically performed at room temperature or with mild heating to yield the acyclic addition product.
-
Intramolecular Cyclization: The resulting intermediate is heated, potentially in the presence of a catalyst, to facilitate an intramolecular amidation, forming the 1,4-diazepan-5-one ring structure.
-
Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The final product is purified by recrystallization from a suitable solvent system to achieve the desired purity.
General Analytical Methods
Standard analytical techniques would be employed to characterize and assess the purity of this compound.
| Analytical Method | Purpose | General Protocol Details |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A C18 column with a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile. UV detection would be suitable. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis. | Electrospray ionization (ESI) coupled with a mass analyzer would provide the molecular ion peak and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra in a deuterated solvent such as D₂O or DMSO-d₆ would confirm the chemical structure. |
| Infrared (IR) Spectroscopy | Functional group identification. | Analysis via KBr pellet or ATR would show characteristic peaks for the carbonyl (C=O), N-H, and C-N bonds. |
Biological Activity and Signaling Pathways
Specific biological data for this compound is not available. However, based on its structural similarity to benzodiazepines, a potential mechanism of action can be hypothesized. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor in the central nervous system.
Caption: Postulated signaling pathway for this compound based on the known mechanism of benzodiazepines.
This hypothetical pathway suggests that the compound could bind to a site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This would lead to an increased influx of chloride ions, causing hyperpolarization of the neuron and resulting in a depressant effect on the central nervous system. It is critical to note that this pathway is speculative and requires experimental validation.
Conclusion
This compound is a chemical compound with a confirmed structure but limited publicly available scientific data regarding its specific properties and biological functions. This guide has provided a foundational overview by leveraging general principles from the broader class of diazepines. Further research is necessary to fully elucidate the physicochemical characteristics, develop specific synthetic and analytical protocols, and determine the pharmacological profile of this compound. Researchers should proceed with caution and refer to any available safety data sheets before handling this chemical.
References
In-depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride
Abstract
This document provides a detailed overview of 4-Methyl-1,4-diazepan-5-one hydrochloride, a chemical compound with a diazepan structure. Due to the limited availability of specific research on this particular molecule, this guide synthesizes information on its chemical properties and draws parallels with the well-understood mechanisms of related diazepine compounds, particularly diazepam. The purpose is to offer a foundational understanding for researchers and professionals in drug development, highlighting areas where further investigation is critically needed.
Introduction
This compound is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the fourth position and a ketone group at the fifth position.[1] Its hydrochloride salt form typically enhances water solubility, a desirable characteristic for pharmaceutical formulations.[1] The diazepan moiety is structurally related to the benzodiazepine class of drugs, which are well-known for their psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects.[1][2][3][4][5] Consequently, it is hypothesized that this compound may interact with neurotransmitter systems within the central nervous system (CNS).[1] However, specific biological activity and its therapeutic applications have yet to be fully elucidated through dedicated research.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 329794-41-4 | [1] |
| Molecular Formula | C6H13ClN2O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |
Postulated Mechanism of Action: Extrapolation from Diazepam
In the absence of direct experimental data for this compound, the mechanism of action of diazepam, a structurally related and extensively studied 1,4-benzodiazepine, can serve as a putative model.
Diazepam functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4][6] GABA is the primary inhibitory neurotransmitter in the brain.[3][4][6] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2][6] The potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2][6] This widespread CNS depression underlies diazepam's therapeutic effects.[2]
Given the shared diazepan core, it is plausible that this compound may also interact with GABA-A receptors. However, the specific substitutions on its ring structure would likely influence its binding affinity, selectivity for different GABA-A receptor subunits, and overall pharmacological profile.
Potential Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway based on the known mechanism of diazepam.
Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.
Experimental Protocols for Future Research
To elucidate the actual mechanism of action of this compound, the following experimental approaches are recommended.
Radioligand Binding Assays
This experiment would determine if the compound binds to benzodiazepine binding sites on the GABA-A receptor.
Methodology:
-
Prepare synaptic membrane fractions from rodent cerebral cortex.
-
Incubate the membrane preparations with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.
Electrophysiological Studies (Patch-Clamp)
This technique would directly measure the effect of the compound on GABA-A receptor function.
Methodology:
-
Culture primary neurons or use a cell line expressing GABA-A receptors (e.g., HEK293 cells).
-
Perform whole-cell patch-clamp recordings to measure chloride currents evoked by the application of GABA.
-
Apply this compound to the cells and observe any potentiation of the GABA-evoked currents.
-
Construct a dose-response curve to determine the EC50 for the modulatory effect.
In Vivo Behavioral Assays
To assess the potential anxiolytic, sedative, and muscle relaxant properties suggested by its structure, a battery of behavioral tests in animal models would be necessary.
Methodology:
-
Elevated Plus Maze: To assess anxiolytic-like effects.
-
Open Field Test: To measure locomotor activity and assess sedative effects.
-
Rotarod Test: To evaluate motor coordination and potential muscle relaxant properties.
-
Administer this compound at various doses and compare the behavioral outcomes to a vehicle control and a positive control (e.g., diazepam).
Proposed Research Workflow
The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.
Caption: A logical workflow for the experimental investigation of the compound's mechanism of action.
Conclusion and Future Directions
While the chemical structure of this compound suggests a potential interaction with the central nervous system, likely through modulation of the GABA-A receptor, there is a clear and urgent need for empirical data to confirm this hypothesis. The experimental protocols and research workflow outlined in this guide provide a roadmap for future investigations. Elucidating the precise mechanism of action, pharmacological profile, and potential therapeutic applications of this compound will require a dedicated and systematic research effort. The synthesis of related analogs could also provide valuable insights through structure-activity relationship studies.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
An In-depth Technical Guide on the Solubility of 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Methyl-1,4-diazepan-5-one hydrochloride, a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data, this document provides a summary of the known qualitative solubility characteristics. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound is presented, utilizing the widely accepted shake-flask method. This guide aims to provide researchers with the necessary information to accurately assess the solubility profile of this compound in their own laboratories. A visual workflow of the experimental protocol is also provided to aid in the practical application of the described methodology.
Introduction to this compound
This compound is a chemical compound featuring a diazepan structure, which is a seven-membered ring containing two nitrogen atoms.[1] Specifically, it has a methyl group at the fourth position and a ketone functional group at the fifth position of the diazepan ring.[1] As a hydrochloride salt, it is typically found in a crystalline form.[1] The diazepan moiety is present in various psychoactive compounds, suggesting potential applications in neuroscience research.[1]
A critical physicochemical property for the development and application of any chemical entity in pharmaceutical sciences is its solubility. Solubility influences bioavailability, formulation, and in-vitro testing reliability. This guide focuses on the available solubility information for this compound and provides a robust methodology for its experimental determination.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various solvents and at different temperatures is not available in peer-reviewed literature or public chemical databases.
Qualitative Solubility Profile
The available information on the solubility of this compound is qualitative. Being a hydrochloride salt, its solubility in aqueous solutions is expected to be enhanced compared to its free base form.[1]
| Solvent | Qualitative Solubility | Rationale |
| Water | Enhanced Solubility | The compound is a hydrochloride salt, which generally increases aqueous solubility.[1] |
| Organic Solvents | Data not available | Experimental determination is required. |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the shake-flask method, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[2][3] This method is applicable for measuring the solubility of this compound in various solvents.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
Compound: this compound (crystalline powder)
-
Solvents: A range of relevant solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol, etc.)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
-
Procedure
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. An amount that is visually in excess after dissolution is sufficient.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[4][5] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
Data Analysis
Calculate the solubility (S) using the following formula:
S = C_diluted × DF
Where:
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound is not currently documented in public sources, its nature as a hydrochloride salt suggests enhanced solubility in aqueous media. For researchers and drug development professionals, experimental determination of this property is essential. The provided detailed shake-flask protocol offers a reliable and standardized method to obtain accurate thermodynamic solubility data, which is crucial for advancing research and development involving this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,4-diazepan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for 4-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is conceptualized based on established principles of organic chemistry, focusing on a strategic cyclization reaction. This document provides a theoretical framework, including a proposed reaction scheme, experimental protocols, and data presentation formats, to guide researchers in the synthesis and characterization of this target molecule.
Introduction
This compound is a seven-membered heterocyclic compound containing a diazepine core structure.[1] The diazepine moiety is a recognized pharmacophore found in a variety of biologically active compounds, including anxiolytics, sedatives, and muscle relaxants.[1] The presence of a methyl group at the 4-position and a carbonyl group at the 5-position of the diazepan ring, along with its formulation as a hydrochloride salt to enhance aqueous solubility, suggests its potential as a scaffold for the development of novel therapeutic agents.[1] This guide outlines a feasible synthetic route for the preparation of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Proposed Synthesis Pathway
The proposed synthesis of this compound is envisioned as a two-step process, commencing with commercially available starting materials. The key transformation involves an intramolecular cyclization to form the 1,4-diazepan-5-one ring system.
The logical workflow for the synthesis is depicted in the following diagram:
Figure 1: A logical workflow diagram illustrating the key stages in the proposed synthesis of this compound.
The core of the proposed synthesis is the intramolecular cyclization of an N-acylated diamine derivative. This strategy is a common and effective method for the formation of cyclic amide structures.
The proposed reaction scheme is as follows:
Figure 2: Proposed reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and serve as a starting point for experimental work. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of N-(2-(methylamino)ethyl)acrylamide (Intermediate)
This step involves the acylation of N-methylethylenediamine with ethyl acrylate.
Materials:
-
N-methylethylenediamine
-
Ethyl acrylate
-
Methanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl acrylate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)ethyl)acrylamide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 4-Methyl-1,4-diazepan-5-one
This key step involves the base-catalyzed intramolecular cyclization of the intermediate to form the seven-membered ring.
Materials:
-
N-(2-(methylamino)ethyl)acrylamide
-
Sodium methoxide (or other suitable base)
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolve N-(2-(methylamino)ethyl)acrylamide (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 equivalents), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the base with a mild acid (e.g., ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4-diazepan-5-one.
-
Purify the product by column chromatography or crystallization.
Step 3: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.
Materials:
-
4-Methyl-1,4-diazepan-5-one
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified 4-Methyl-1,4-diazepan-5-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold, anhydrous diethyl ether.
-
Dry the final product, this compound, under vacuum.
Data Presentation
All quantitative data obtained during the synthesis should be systematically recorded and presented in a clear and organized manner.
Table 1: Summary of Reaction Yields and Purity
| Step | Product Name | Starting Material(s) | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | N-(2-(methylamino)ethyl)acrylamide | N-methylethylenediamine, Ethyl acrylate | 1:1 | Methanol | 18 | RT | - | - |
| 2 | 4-Methyl-1,4-diazepan-5-one | N-(2-(methylamino)ethyl)acrylamide, Sodium methoxide | 1:0.1 | Methanol | 6 | Reflux | - | - |
| 3 | This compound | 4-Methyl-1,4-diazepan-5-one, HCl in Ether | 1:1.1 | Diethyl Ether | 0.5 | 0 | - | - |
Note: Yield and purity data are to be filled in upon completion of the experimental work.
Table 2: Characterization Data for this compound
| Analysis | Expected Results | Observed Results |
| Appearance | White to off-white crystalline solid | - |
| Melting Point (°C) | To be determined | - |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): Signals corresponding to the methyl group, the methylene protons of the ethylenediamine backbone, and the methylene protons adjacent to the carbonyl group. | - |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): Signals for the carbonyl carbon, the methyl carbon, and the four distinct methylene carbons of the diazepan ring. | - |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of the free base (C₆H₁₂N₂O). | - |
| FT-IR (KBr, cm⁻¹) | ν: Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (amide), and C-N stretching. | - |
| Elemental Analysis | Calculated for C₆H₁₃ClN₂O: C, H, N, Cl percentages. | - |
Note: Spectroscopic and analytical data are to be filled in upon successful synthesis and characterization of the compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed route is based on well-established synthetic methodologies and offers a logical and feasible approach for researchers. The successful execution of these protocols and thorough characterization of the resulting compound will provide valuable insights for the potential development of new chemical entities based on the 1,4-diazepan-5-one scaffold. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.
References
4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS Number: 329794-41-4). It covers the fundamental physicochemical properties, including molecular weight and formula, and outlines a general synthetic approach. The potential pharmacological profile is discussed in the context of its core diazepan structure, which is common to a class of neurologically active compounds. This guide also includes hypothetical experimental workflows and signaling pathways to serve as a conceptual framework for future research and development efforts. All quantitative data are summarized for clarity, and safety precautions for laboratory handling are provided.
Physicochemical Properties
This compound is a heterocyclic compound featuring a seven-membered diazepine ring.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced aqueous solubility, a desirable characteristic for many pharmaceutical and research applications.[1] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 329794-41-4 | [1] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 g/mol | [1] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |
| Purity | >97% (Typical) | [2] |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of other substituted diazepines. A plausible synthetic route would likely involve the cyclization of a linear precursor containing the necessary amine and carbonyl functionalities.
Hypothetical Experimental Protocol: Synthesis
A potential multi-step synthesis could be envisioned as follows:
-
Precursor Assembly: Reaction of a suitable N-methylated diamine with an activated carboxylic acid derivative (e.g., an acyl chloride or ester) to form an amide intermediate.
-
Intramolecular Cyclization: Treatment of the amide intermediate with a base to induce intramolecular cyclization, forming the seven-membered diazepan-5-one ring.
-
Salt Formation: Reaction of the resulting 4-Methyl-1,4-diazepan-5-one free base with hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Purification: The final product would be purified by recrystallization to achieve high purity.
Characterization of the final compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure and purity.
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.
Caption: Generalized Synthetic and Purification Workflow.
Potential Pharmacological Profile and Applications
The core diazepan structure is a well-established pharmacophore, suggesting that this compound may possess biological activity.[1] Many compounds containing a diazepine ring are known to interact with the central nervous system, exhibiting anxiolytic, sedative, and muscle relaxant properties.[1]
Hypothetical Mechanism of Action
It is plausible that this compound could act as a modulator of neurotransmitter receptors, such as GABA-A receptors, similar to benzodiazepines. However, without experimental data, this remains speculative. Further research, including binding assays and functional screens, is necessary to elucidate its precise biological targets and mechanism of action.[1]
Visualization: Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where the compound could enhance the activity of a generic inhibitory neurotransmitter receptor.
References
4-Methyl-1,4-diazepan-5-one Hydrochloride: An Analysis of Publicly Available Data on Psychoactive Potential
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the inquiry into the potential psychoactive effects of 4-Methyl-1,4-diazepan-5-one hydrochloride. Following a comprehensive review of publicly available scientific literature and chemical databases, it must be concluded that there is a significant absence of empirical data regarding the pharmacological and psychoactive properties of this specific compound.
Current State of Knowledge
This compound is a chemical compound identified by the CAS Number 329794-41-4.[1][2][3] Its structure features a seven-membered diazepan ring, which is a core component of a class of well-known psychoactive drugs, the benzodiazepines.[1] The presence of this diazepan moiety has led to speculation about its potential to exert anxiolytic, sedative, or other psychoactive effects.[1] However, it is crucial to emphasize that this is a hypothesis based on structural analogy rather than experimental evidence.
As of the date of this report, no peer-reviewed studies detailing the receptor binding profiles, in vitro or in vivo pharmacology, or behavioral effects of this compound have been identified. Chemical suppliers list the compound for research purposes, but do not provide any data on its biological activity.[1][2]
Comparison with Structurally Related Compounds: The Benzodiazepine Analogy
The diazepan chemical structure is famously associated with benzodiazepines, such as diazepam (Valium). Diazepam's psychoactive effects are well-documented and stem from its action as a positive allosteric modulator of the GABA-A receptor.[4][5][6] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[4][5][6]
It is plausible that this compound could interact with the central nervous system. However, subtle changes in chemical structure can dramatically alter pharmacological activity. The specific substitutions on the diazepan ring of this compound differentiate it from clinically used benzodiazepines. Without experimental data, it is impossible to predict its receptor affinity, efficacy, or overall psychoactive profile.
Data Presentation and Experimental Protocols: A Necessary Void
The core requirements for this technical guide included the summarization of quantitative data and the provision of detailed experimental protocols. Due to the lack of primary research on this compound, no such data or protocols are available. The creation of tables, experimental workflows, or signaling pathway diagrams would be purely speculative and scientifically unfounded.
Future Research Directions
To elucidate the potential psychoactive effects of this compound, a systematic pharmacological evaluation is required. The logical progression of such research would involve the following stages:
In Vitro Studies
-
Receptor Binding Assays: To determine the affinity of the compound for a panel of central nervous system receptors, with a primary focus on the benzodiazepine site of the GABA-A receptor.
-
Functional Assays: To assess the functional activity of the compound at any identified receptor targets (e.g., as an agonist, antagonist, or allosteric modulator).
In Vivo Studies
-
Animal Models of Anxiety: To evaluate potential anxiolytic effects using standard behavioral tests such as the elevated plus maze or light-dark box test.
-
Sedative and Hypnotic Activity Assessment: To measure effects on locomotor activity and sleep induction in animal models.
-
Motor Coordination and Muscle Relaxant Tests: To assess potential side effects using tests like the rotarod test.
-
Abuse Liability Studies: To investigate the reinforcing properties and potential for dependence.
A hypothetical workflow for the initial screening of psychoactive potential is presented below.
References
An In-depth Technical Guide to 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS No. 329794-41-4) is a research chemical with limited publicly available data. This guide has been compiled from information on analogous compounds and general chemical principles. All experimental protocols are proposed and would require optimization.
Executive Summary
This compound is a heterocyclic organic compound featuring a seven-membered diazepine ring.[1] While specific research on this molecule is scarce, its structural similarity to other 1,4-diazepine derivatives suggests potential applications in medicinal chemistry and drug discovery.[2][3] The diazepine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, notably exhibiting anxiolytic, sedative, anticonvulsant, and antipsychotic properties.[2][3][4] This guide provides a summary of its known properties, a plausible experimental protocol for its synthesis based on established methods for analogous compounds, and a discussion of its potential biological significance.
Chemical and Physical Properties
The fundamental properties of this compound have been collated from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 329794-41-4 | |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Purity | >97% (as offered by suppliers) | [1] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride |
Proposed Synthesis
There is no specific published synthesis for this compound. However, a plausible route can be adapted from the synthesis of other N-alkyl-1,4-diazepin-5-ones via a Schmidt ring expansion.[5][6] This two-step process would involve the N-methylation of a piperidone precursor followed by the ring expansion.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-piperidone
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in water, add formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).
-
Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is approximately 10-12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-piperidone.
Step 2: Synthesis of 4-Methyl-1,4-diazepan-5-one (Schmidt Ring Expansion) [5][6]
-
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 1-methyl-4-piperidone (1 equivalent) in a suitable solvent like chloroform or concentrated sulfuric acid.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium azide (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-24 hours.
-
Carefully quench the reaction by pouring it over crushed ice and basifying with a saturated sodium carbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 4-Methyl-1,4-diazepan-5-one.
-
Purify the product using column chromatography or distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Methyl-1,4-diazepan-5-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the broader class of 1,4-diazepines is known for its wide range of pharmacological activities.[2][3][7] Many of these effects are mediated through the central nervous system.
GABAergic System Interaction
The primary mechanism of action for many benzodiazepines is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8] GABA is the main inhibitory neurotransmitter in the brain. By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This results in the characteristic sedative, anxiolytic, and anticonvulsant effects. It is plausible that this compound could exhibit similar activity.
Caption: Hypothesized signaling pathway for 4-Methyl-1,4-diazepan-5-one.
Conclusion
This compound is a diazepine derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data is lacking, this guide provides a framework for its synthesis and suggests a likely mechanism of action based on the well-established pharmacology of the 1,4-diazepine class. Further research is necessary to fully characterize its chemical properties, optimize its synthesis, and elucidate its specific biological activities and therapeutic potential.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Literature Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS RN: 329794-41-4). Due to the limited availability of specific research on this compound, this review extends to its structural class, N-alkylated 1,4-diazepan-5-ones, to infer potential synthetic routes, physicochemical properties, and biological activities. Information on the well-studied 1,4-benzodiazepine class, particularly diazepam, is included to provide a broader context for potential mechanisms of action.
Chemical and Physical Properties
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms.[1] The hydrochloride salt form typically enhances its water solubility, making it more amenable for pharmaceutical formulations.[1]
| Property | Value | Source |
| CAS Number | 329794-41-4 | [1][2][3] |
| Molecular Formula | C6H13ClN2O | [1][3] |
| Molecular Weight | 164.63 g/mol | [1] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |
Synthesis and Characterization
A generalized experimental workflow for such a synthesis is proposed below.
References
4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling protocols for 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS No. 329794-41-4). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety data, outlines detailed experimental protocols for hazard assessment, and provides visual representations of relevant biological pathways and experimental workflows.
Compound Identification and Properties
This compound is a chemical compound featuring a seven-membered diazepan ring structure.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced solubility in water.[1] Due to the presence of the diazepan moiety, which is also found in psychoactive compounds like benzodiazepines, this compound should be handled with care, assuming potential biological activity.[1]
| Property | Value | Source |
| CAS Number | 329794-41-4 | AK Scientific, Inc. SDS |
| Molecular Formula | C₆H₁₃ClN₂O | Key Organics |
| Molecular Weight | 164.63 g/mol | Key Organics |
| Purity | >97% | Key Organics |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | CymitQuimica[1] |
Hazard Identification and Safety Precautions
Based on the available Safety Data Sheet (SDS), this compound is classified as an irritant.
| Hazard Classification (GHS) | Hazard Statement |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
| Category | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a poison center or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
| Aspect | Recommendation |
| Ventilation | Use only with adequate ventilation. A chemical fume hood is recommended. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). |
| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. |
| Storage Conditions | Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances and sources of ignition. |
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Toxicity | Not available |
| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. |
| Symptoms of Exposure | Skin contact may cause inflammation, itching, scaling, reddening, or blistering. Eye contact can lead to redness, pain, and severe eye damage. Inhalation may irritate the lungs and respiratory system. Overexposure could result in serious illness. |
| Carcinogenicity | Not classified by IARC, NTP, or OSHA. |
Experimental Protocols for Safety Assessment
To further characterize the toxicological profile of this compound, the following standardized OECD test guidelines are recommended.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate in a cell culture incubator.
-
Application of Test Substance: A fixed dose of this compound (as a solid or dissolved in a suitable solvent) is applied directly to the surface of the epidermal model.
-
Exposure and Post-Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and placed back into incubation for a recovery period (e.g., 42 hours).[2]
-
Viability Assessment: Tissue viability is measured using the MTT assay, which quantifies the metabolic activity of viable cells. The enzymatic conversion of the vital dye MTT into a blue formazan salt is measured spectrophotometrically after extraction.[2]
-
Classification:
Acute Eye Irritation/Corrosion (OECD TG 405)
This guideline describes procedures to assess the potential of a substance to cause eye irritation or corrosion. It emphasizes a tiered testing strategy to minimize animal use.[4]
Methodology:
-
Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data on the substance and structurally related chemicals are reviewed.[4]
-
In Vitro Testing: If data is insufficient, validated in vitro or ex vivo tests should be performed first.[4] For example, the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492) or the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437).
-
In Vivo Test (if necessary):
-
A single animal is used for an initial test.[4]
-
The test substance is applied in a single dose to one eye of the animal, with the other eye serving as a control.[5]
-
The eyes are examined and lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
If severe damage is observed, no further testing is performed.[5] If results are equivocal, a confirmatory test on a second animal may be conducted.[4]
-
Acute Inhalation Toxicity (OECD TG 403)
This guideline assesses the toxicity of a substance upon inhalation over a short period.
Methodology:
-
Animal Selection: Typically, young adult rats are used.
-
Exposure: Animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).[6] Both snout-only and whole-body exposure systems can be used.[6]
-
Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance.
-
Observations: Animals are observed for signs of toxicity during and after exposure for up to 14 days. Observations include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Data Analysis: The LC50 (median lethal concentration) is determined, and a full description of toxic effects is recorded.
Visualizations
Experimental Workflow for Chemical Hazard Assessment
Caption: A tiered approach to chemical hazard assessment.
Potential Signaling Pathway: GABA-A Receptor Modulation
Given the diazepan structure of this compound, it may act as a modulator of the GABA-A receptor, a mechanism shared by benzodiazepines. This pathway is presented as a potential target for further investigation.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. x-cellr8.com [x-cellr8.com]
- 3. mbresearch.com [mbresearch.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
In-Depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name and CAS number. Several synonyms are also used in chemical databases and supplier catalogs.
| Identifier | Value |
| Systematic Name | 4-Methyl-1,4-diazepan-5-one hydrochloride |
| Synonym | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride[1] |
| CAS Number | 329794-41-4[1] |
| Molecular Formula | C₆H₁₃ClN₂O[1] |
| Molecular Weight | 164.64 g/mol [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The data presented below is based on information from chemical suppliers and extrapolated knowledge from the broader class of 1,4-diazepan-5-one derivatives.
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules |
| Solubility | Soluble in water | The hydrochloride salt form generally enhances aqueous solubility.[1] |
| Purity | >97% | Available from commercial suppliers[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook |
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals. However, general synthetic strategies for related 1,4-diazepan-5-one derivatives can provide a foundational approach for its preparation.
General Synthetic Approach: Reductive Amination and Cyclization
A plausible synthetic route, based on the synthesis of analogous N-alkylated 1,4-diazepan-5-ones, could involve a multi-step process starting from a suitable piperidone precursor. One such general method is the Schmidt ring expansion of N-alkyl-4-piperidones.
Hypothetical Experimental Workflow:
Caption: Hypothetical synthesis of this compound.
Note on Experimental Protocol: This represents a generalized synthetic pathway. The specific reaction conditions, such as solvents, temperatures, reaction times, and purification methods, would require optimization and are not detailed in the available literature for this specific compound.
Biological Activity and Signaling Pathways
The diazepine scaffold is a well-known pharmacophore present in numerous centrally active drugs, most notably the benzodiazepines (e.g., Diazepam). These compounds typically act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
While this compound shares the core diazepine ring, its specific biological targets and mechanism of action have not been elucidated in published studies. It is hypothesized that, like other diazepines, it may interact with neurotransmitter systems in the central nervous system. However, without experimental data, any discussion of its involvement in specific signaling pathways remains speculative.
General Signaling Pathway for GABA-A Receptor Modulation:
Caption: General mechanism of GABA-A receptor modulation by diazepine compounds.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry, given its structural relationship to known psychoactive compounds. This guide provides the currently available information on its identity and general synthetic approaches. A significant lack of specific experimental data, including physicochemical properties and biological activity, underscores the need for further research to fully characterize this compound and explore its potential therapeutic applications. Researchers working with this compound are encouraged to conduct thorough analytical characterization and biological screening.
References
Preliminary Technical Report on 4-Methyl-1,4-diazepan-5-one Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on 4-Methyl-1,4-diazepan-5-one hydrochloride as of the date of this report. A comprehensive literature search reveals that this specific compound is primarily available as a research chemical from various suppliers, and there is a notable absence of peer-reviewed studies detailing its synthesis, biological activity, and experimental protocols. Therefore, the information presented herein is based on supplier data and inferences from the broader class of 1,4-diazepan-5-ones.
Introduction
This compound is a heterocyclic organic compound belonging to the diazepan class of molecules. The diazepan-5-one core structure is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The presence of the diazepan moiety suggests potential for psychoactive properties, as many derivatives of this scaffold are known to exhibit anxiolytic, sedative, and muscle relaxant effects.[1] However, it is crucial to note that no specific biological activity has been experimentally determined for this compound itself. This document aims to provide a preliminary technical overview based on the limited available data and the general chemistry of related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound, as aggregated from chemical supplier databases, are presented in Table 1.
| Property | Value | Source |
| CAS Number | 329794-41-4 | CymitQuimica[1] |
| Molecular Formula | C₆H₁₃ClN₂O | CymitQuimica[1] |
| Molecular Weight | 164.63 g/mol | CymitQuimica[1] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | CymitQuimica[1] |
| Form | Typically a crystalline solid | CymitQuimica[1] |
| Solubility | Expected to be soluble in water | CymitQuimica[1] |
| Purity | Commonly available at ≥97% | CymitQuimica[1] |
Synthesis of the 1,4-Diazepan-5-one Scaffold
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the synthesis of the broader class of 1,4-diazepan-5-ones generally involves cyclization strategies. Intramolecular cyclization is a common approach to form the seven-membered diazepanone ring.[2]
A generalized synthetic workflow for related 1,4-diazepine derivatives often involves the condensation of suitable precursors. For instance, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes in the presence of a catalyst.[3]
Below is a conceptual workflow for the potential synthesis of a substituted 1,4-diazepan-5-one, based on general synthetic principles for this class of compounds.
Potential Biological Significance and Signaling Pathways
The diazepine and benzodiazepine families of compounds are well-known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, sedative, and hypnotic effects.[3][4] These effects are primarily mediated through their interaction with the central nervous system.
While no specific signaling pathway has been elucidated for this compound, the broader class of benzodiazepines typically acts as positive allosteric modulators of the GABA-A receptor. This interaction enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability.
Given the structural similarity, it could be hypothesized that this compound might interact with neurotransmitter systems in the central nervous system.[1] However, without experimental data, this remains speculative.
The following diagram illustrates a generalized logical relationship for the potential investigation of this compound's biological activity.
Experimental Protocols
A thorough search of scientific literature and databases did not yield any specific experimental protocols for the synthesis, purification, or biological evaluation of this compound. Researchers interested in working with this compound would need to develop their own methodologies, likely drawing from established procedures for other 1,4-diazepan-5-one derivatives.
Conclusion and Future Directions
This compound is a readily available research chemical with a core structure that suggests potential for biological activity. However, there is a clear lack of published research on this specific compound. Future research should focus on:
-
Development and publication of a robust synthetic protocol.
-
Comprehensive characterization of its physicochemical properties.
-
In vitro and in vivo studies to determine its pharmacological profile and mechanism of action.
Without such foundational research, any discussion of its application in drug development remains speculative. This report serves as a baseline of the currently available information and highlights the significant knowledge gaps that need to be addressed by the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Analysis of 4-Methyl-1,4-diazepan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Methyl-1,4-diazepan-5-one hydrochloride. The described methods are based on established analytical principles for related small molecules, specifically cyclic lactams, N-methylated compounds, and amine hydrochlorides, and are intended to serve as a comprehensive guide for purity assessment, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a robust method for assessing the purity of this compound and for the separation of potential impurities.
Quantitative Data Summary
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | 4.2 | 99.5 |
| Impurity A | 2.8 | 0.3 |
| Impurity B | 5.1 | 0.2 |
Experimental Protocol
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area for all components. Calculate the percentage purity of the sample.
Workflow Diagram
Application Note: HPLC Analysis of 4-Methyl-1,4-diazepan-5-one Hydrochloride
AN-HPLC-001
Introduction
4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the N-4 position and a ketone at the C-5 position. As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility.[1] Due to its structural similarity to other diazepine compounds with potential psychoactive properties, a robust analytical method for its quantification and purity assessment is crucial for researchers, scientists, and drug development professionals. This application note details a reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on established principles for the analysis of related diazepine structures and is suitable for routine quality control and research applications.
Chemical Structure
Figure 1: Chemical Structure of 4-Methyl-1,4-diazepan-5-one
Molecular Formula: C₆H₁₃ClN₂O[2]
Molecular Weight: 164.63 g/mol [1]
Experimental Protocol
This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Isocratic or Gradient Pumping System
-
Autosampler or Manual Injector
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. These parameters have been adapted from established methods for similar analytes.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M KH₂PO₄ Buffer (pH 4.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Prepare the mobile phase by mixing the 0.05 M KH₂PO₄ buffer (pH 4.5) and acetonitrile in a 60:40 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, and 200 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The following parameters are recommended:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the HPLC analysis.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Calibration Data
| Concentration (µg/mL) | Peak Area |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| Correlation Coefficient (r²) |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described method is straightforward, utilizing common reverse-phase chromatography principles, and is suitable for implementation in a variety of laboratory settings. Adherence to the outlined experimental procedures and system suitability criteria will ensure accurate and reproducible results for the quantification and purity assessment of this compound.
References
Application Note: NMR Spectroscopy of 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Methyl-1,4-diazepan-5-one hydrochloride. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and visualizations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a seven-membered heterocyclic compound belonging to the diazepine class. Molecules within this class are known for their diverse pharmacological activities, making them important scaffolds in drug discovery. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and purity of such compounds. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for obtaining high-quality NMR spectra.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been predicted using computational methods. These predictions are based on established algorithms that calculate chemical shifts based on the molecule's electronic environment. The data is presented for the free base form of 4-Methyl-1,4-diazepan-5-one for clarity in assigning proton and carbon environments. The hydrochloride salt form may exhibit slight shifts in the observed experimental values, particularly for protons and carbons near the nitrogen atoms.
Table 1: Predicted ¹H NMR Data for 4-Methyl-1,4-diazepan-5-one
| Atom # | Multiplicity | Predicted Chemical Shift (ppm) | Integration |
| H (N-CH₃) | s | 2.45 | 3H |
| H (C2-H₂) | t | 2.80 | 2H |
| H (C3-H₂) | t | 2.60 | 2H |
| H (C6-H₂) | t | 3.30 | 2H |
| H (C7-H₂) | t | 3.10 | 2H |
| H (N1-H) | br s | 2.00 | 1H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, t = triplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Data for 4-Methyl-1,4-diazepan-5-one
| Atom # | Predicted Chemical Shift (ppm) |
| C (N-CH₃) | 45.0 |
| C2 | 55.0 |
| C3 | 40.0 |
| C5 (C=O) | 175.0 |
| C6 | 50.0 |
| C7 | 52.0 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocol
This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The hydrochloride salt form suggests good solubility in D₂O or DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for CDCl₃, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).
NMR Instrument Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single pulse (zg30) |
| Acquisition Time (at) | 2-4 seconds |
| Relaxation Delay (d1) | 1-2 seconds |
| Number of Scans (ns) | 8-16 |
| Spectral Width (sw) | 10-12 ppm |
| Receiver Gain (rg) | Autoadjust |
¹³C NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 100 MHz or higher (corresponding to ¹H frequency) |
| Pulse Program | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time (at) | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or more (depending on concentration) |
| Spectral Width (sw) | 200-220 ppm |
| Receiver Gain (rg) | Autoadjust |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 4-Methyl-1,4-diazepan-5-one with atoms numbered for NMR assignment correlation.
Caption: Structure of 4-Methyl-1,4-diazepan-5-one.
Experimental Workflow
The diagram below outlines the key steps in the NMR analysis workflow, from sample preparation to final data interpretation.
Caption: NMR Spectroscopy Experimental Workflow.
Conclusion
This application note provides essential information for the NMR analysis of this compound. The predicted spectral data serves as a valuable reference for structure confirmation and purity assessment. The detailed experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is crucial for reliable characterization in a research and development setting. The provided visualizations aid in understanding the molecular structure and the analytical workflow.
Investigating the Neuroscience Applications of 4-Methyl-1,4-diazepan-5-one Hydrochloride: A Proposed Research Framework
Application Notes
Introduction
4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound featuring a seven-membered diazepan ring structure.[1] While direct research on the specific applications of this compound in neuroscience is limited, its core diazepan moiety suggests potential psychoactive properties.[1] Many compounds containing a diazepine or benzodiazepine scaffold are known to exhibit anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[1][2][3][4] This document outlines a proposed research framework to investigate the potential neuroscience applications of this compound, drawing parallels with the well-studied benzodiazepine, diazepam.
Hypothesized Mechanism of Action
It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines like diazepam.[2][5][6] The binding of this compound to a specific site on the GABA-A receptor could enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This would result in a dampening of neuronal excitability, which is the underlying mechanism for the therapeutic effects of many anxiolytic and anticonvulsant drugs.[5][6]
Potential Therapeutic Areas
Based on its structural similarity to other diazepine-containing compounds, this compound could be investigated for its potential efficacy in the following areas:
-
Anxiety Disorders: By potentially enhancing GABAergic inhibition in brain regions like the amygdala and limbic system, the compound may exhibit anxiolytic properties.[4]
-
Seizure Disorders: Increased GABA-mediated inhibition is a key mechanism for controlling seizures.[3][4] The compound could potentially suppress the excessive neuronal firing characteristic of epilepsy.
-
Muscle Spasms: The compound may act on spinal reflexes and central nervous system pathways to produce muscle relaxant effects.[2][4]
-
Insomnia and Sedation: General central nervous system depressant effects could make it a candidate for investigating sedative-hypnotic properties.[3]
Quantitative Data Summary (Template)
As no direct experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Radioligand | Brain Region | Ki (nM) | n |
| This compound | [3H]Flunitrazepam | Cortex | TBD | 3 |
| Diazepam (Control) | [3H]Flunitrazepam | Cortex | TBD | 3 |
Table 2: In Vivo Anxiolytic Activity (Elevated Plus Maze)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Number of Open Arm Entries |
| Vehicle Control | - | TBD | TBD |
| This compound | 1, 5, 10 | TBD | TBD |
| Diazepam (Positive Control) | 2 | TBD | TBD |
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Materials:
-
This compound
-
Diazepam
-
[3H]Flunitrazepam (radioligand)
-
Rat cortical tissue
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In test tubes, combine the prepared membranes, [3H]Flunitrazepam, and varying concentrations of either this compound or unlabeled diazepam (for competition binding).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using non-linear regression analysis.
Protocol 2: In Vivo Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
This protocol assesses the potential anxiolytic effects of this compound in rodents.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male rats or mice
-
This compound
-
Diazepam (positive control)
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Video tracking software
Procedure:
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound, diazepam, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).
-
EPM Test: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Caption: Hypothesized mechanism of action for 4-Methyl-1,4-diazepan-5-one HCl.
Caption: Proposed workflow for preclinical evaluation.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
4-Methyl-1,4-diazepan-5-one Hydrochloride: A Research Tool in Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,4-diazepan-5-one hydrochloride is a heterocyclic organic compound featuring a seven-membered diazepine ring. Its structural similarity to the broader class of diazepines, which includes well-known psychoactive drugs like diazepam, suggests its potential for biological activity, particularly targeting the central nervous system. While extensive research on this specific compound is limited, its chemical scaffold makes it a valuable tool for researchers in the early stages of drug discovery and development. This document provides an overview of its potential applications and generalized protocols for its initial investigation.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 329794-41-4 | |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride |
Potential Research Applications
Given its diazepine core, this compound can be investigated as a modulator of various biological targets. The diazepine structure is a common feature in compounds targeting receptors in the central nervous system.
Investigation of GABAergic System Modulation
The primary mechanism of action for many benzodiazepines is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to inhibitory effects on neuronal activity.[1] Researchers can explore if this compound exhibits similar activity.
Experimental Workflow for GABA-A Receptor Activity Screening
Caption: Workflow for screening GABA-A receptor activity.
Synthesis of Novel Diazepine Derivatives
This compound can serve as a chemical intermediate for the synthesis of a library of novel diazepine derivatives.[2][3] By modifying its structure, researchers can explore structure-activity relationships and develop compounds with altered selectivity and potency for various biological targets.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of this compound.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol outlines a competitive binding assay to determine if the compound binds to the benzodiazepine site on the GABA-A receptor.
Materials:
-
This compound
-
Radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam)
-
Membrane preparations from cells expressing GABA-A receptors
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the membrane preparation, radiolabeled ligand, and the test compound or vehicle control.
-
Incubate the plate at a specified temperature and duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free ligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC₅₀) of the test compound.
Protocol 2: General Synthesis of N-Substituted Diazepine Derivatives
This protocol provides a general method for modifying the diazepine ring to create novel derivatives.
Materials:
-
This compound
-
Desired alkyl or aryl halide
-
A suitable base (e.g., triethylamine)
-
An appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to the solution to deprotonate the secondary amine.
-
Add the alkyl or aryl halide to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting product using column chromatography.
-
Characterize the final compound using techniques such as NMR and mass spectrometry.
Logical Relationship for Derivative Synthesis
Caption: Synthesis of novel diazepine derivatives.
Conclusion
While specific biological data for this compound is not extensively documented, its chemical structure presents it as a promising starting point for research in neuropharmacology and medicinal chemistry. The provided general protocols and conceptual workflows offer a framework for researchers to begin exploring its potential as a modulator of GABAergic systems and as a scaffold for the development of new therapeutic agents. Further research is necessary to fully elucidate its biological activity and potential applications.[4]
References
Application Notes and Protocols for 4-Methyl-1,4-diazepan-5-one Hydrochloride in Pharmaceutical Formulation
Disclaimer: Publicly available scientific data on 4-Methyl-1,4-diazepan-5-one hydrochloride is limited. The following application notes and protocols are based on the well-characterized and structurally related compound, Diazepam. This information is intended to serve as a comprehensive template and guide for researchers. All protocols and formulations would require rigorous adaptation and validation for this compound.
Introduction
This compound is a chemical compound featuring a diazepan structure, which is a seven-membered ring containing two nitrogen atoms.[1] The presence of this moiety suggests potential psychoactive properties, as many diazepine derivatives exhibit anxiolytic, sedative, and muscle relaxant effects.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility, making it a suitable candidate for various pharmaceutical formulations.[1] Due to the limited specific data on this compound, this document provides representative protocols and data based on Diazepam, a widely used benzodiazepine, to guide the pharmaceutical development process.
Preformulation Data (Representative)
Preformulation studies are crucial for developing a stable, effective, and safe dosage form. The data presented below for Diazepam should be experimentally determined for this compound.
Physicochemical Properties
A summary of key physicochemical properties of Diazepam is provided in the table below.
| Property | Representative Value (Diazepam) | Reference |
| Molecular Formula | C₁₆H₁₃ClN₂O | [2] |
| Molecular Weight | 284.7 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Melting Point | 130-134 °C | [3] |
| Water Solubility | 50 mg/L (at 25 °C) | [3] |
| pKa | 3.4 | Not explicitly found |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is critical for formulation design.
| Solvent | Solubility of Diazepam | Reference |
| Water | 50 mg/L | [3] |
| Chloroform | 500,000 mg/L | [3] |
| Methanol | 62,500 mg/L | [3] |
| Ether | 25,600 mg/L | [3] |
Stability Profile
Stability testing under various stress conditions is essential to determine the intrinsic stability of the drug and to identify potential degradation pathways.
| Condition | Observation for Diazepam | Reference |
| Hydrolytic (Neutral, Alkaline) | Labile | [4][5] |
| Photolytic | Labile | [4][5] |
| Oxidative | Stable | [4][5] |
| Thermal | Stable | [4][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a representative RP-HPLC method for the quantification of a diazepine compound in a pharmaceutical dosage form.
Objective: To develop and validate a method for the determination of the active pharmaceutical ingredient in bulk and tablet form.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate buffer (0.05M), pH adjusted to 4.5 with o-phosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with methanol in the specified ratio, filter, and degas.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to a target concentration of the active ingredient into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of the active ingredient in the sample by comparing the peak area with that of the standard.
Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of the active pharmaceutical ingredient.
Excipient Compatibility Study
This protocol outlines a method for assessing the compatibility of the API with common pharmaceutical excipients.
Objective: To identify any potential physical or chemical interactions between the API and selected excipients.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Vials for sample storage
-
Oven for accelerated stability testing (e.g., 40°C / 75% RH)
-
API and selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)
Procedure:
-
Mixture Preparation: Prepare physical mixtures of the API and each excipient, typically in a 1:1 (w/w) ratio.
-
Initial Analysis (t=0):
-
DSC: Run a DSC scan for the pure API, each pure excipient, and each mixture to observe any changes in melting points, or the appearance of new peaks.
-
FTIR: Obtain FTIR spectra for all individual components and mixtures to identify any changes in characteristic absorption bands.
-
-
Accelerated Stability Study: Store the physical mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 4 weeks).
-
Post-Stress Analysis: After the storage period, re-analyze the stressed mixtures using DSC and FTIR and compare the results with the initial data.
Interpretation: Significant changes in the thermal profiles (e.g., peak shifts, disappearance of peaks) or FTIR spectra (e.g., new peaks, disappearance of functional group bands) may indicate an interaction. For instance, a study on Diazepam showed a possible interaction with colloidal silicon dioxide based on lower than expected enthalpy values in DSC curves.[6]
Logical Flow for Excipient Compatibility Testing
Caption: Decision workflow for assessing API-excipient compatibility.
Potential Signaling Pathway
The diazepan moiety is characteristic of benzodiazepines, which are known to act as positive allosteric modulators of the GABA-A receptor.[7] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.[8]
Simplified GABA-A Receptor Signaling Pathway
Caption: Hypothesized mechanism of action via GABA-A receptor modulation.
Conclusion
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diazepam [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-based Assays Involving 4-Methyl-1,4-diazepan-5-one hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1,4-diazepan-5-one hydrochloride is a small molecule featuring a diazepan core structure.[1] Compounds with this scaffold are of interest in neuroscience research due to the known psychoactive properties of other diazepine derivatives, such as benzodiazepines, which are known to interact with the central nervous system.[1][2] These application notes provide a framework for investigating the cytotoxic and metabolic effects of this compound in cell-based assays, a critical step in early-stage drug discovery and toxicological profiling. The following protocols for cell culture and viability assays serve as a foundational methodology that can be adapted for specific cell lines and research questions.
Hypothetical Mechanism of Action
Based on its structural similarity to benzodiazepines like diazepam, it is hypothesized that this compound may act as a modulator of GABA-A receptors.[2][3][4] By binding to an allosteric site on the receptor, it could potentiate the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron.[2][4] This increased inhibitory signaling could, at high concentrations or in specific cell types, lead to cellular stress and apoptosis. The diagram below illustrates this hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary
As of the latest literature review, no public quantitative data such as IC50 or EC50 values for this compound in cell-based assays are available. The table below is provided as a template for researchers to populate with their experimental data.
| Cell Line | Assay Type | Time Point (hr) | IC50 (µM) |
| e.g., SH-SY5Y | MTT | 24 | Data |
| e.g., SH-SY5Y | MTT | 48 | Data |
| e.g., HeLa | CellTiter-Glo® | 24 | Data |
| e.g., HeLa | CellTiter-Glo® | 48 | Data |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cell viability.
Cell Culture and Maintenance
This protocol outlines general procedures for culturing and maintaining mammalian cell lines.
-
Materials:
-
Human cancer cell line (e.g., HeLa) or neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of frozen cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to an appropriate culture flask.
-
Maintaining Cultures: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and change the medium every 2-3 days.
-
Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Gently pipette the cell suspension to ensure a single-cell suspension. Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium.[5]
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from wells with medium and MTT but no cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
-
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells into an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1 and 2).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from wells with medium and reagent but no cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cell viability assays.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with Diazepines: An Illustrative Example Using Diazepam
Disclaimer: Extensive literature searches did not yield any in vivo studies specifically for 4-Methyl-1,4-diazepan-5-one hydrochloride. The diazepan moiety in this compound suggests potential psychoactive properties, but further research is required to determine its biological activity.[1] Therefore, the following application notes and protocols are provided as an illustrative example using the well-characterized and structurally related benzodiazepine, Diazepam. These protocols are intended to serve as a template for potential future studies on novel diazepine compounds.
Introduction
Diazepam, a classic 1,4-benzodiazepine, exerts anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[2][3][4] Its primary mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][5][6] This document outlines protocols for preclinical in vivo evaluation of diazepine compounds, using Diazepam as a reference, focusing on toxicity and pharmacokinetic assessments.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for Diazepam from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Diazepam
| Parameter | Value | Species/Conditions | Citation |
| Bioavailability | 76-97% (Oral), 81-98% (Rectal) | Human | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Human (Oral, fasted) | [7] |
| 2.5 hours | Human (Oral, with food) | [7] | |
| 10 - 45 minutes | Human (Rectal) | [3] | |
| Elimination Half-Life | 20 - 100 hours (Parent drug) | Human | [3] |
| 32 - 200 hours (Active metabolite, desmethyldiazepam) | Human | [3] | |
| Volume of Distribution (Vd) | 0.8 - 1.0 L/kg | Human | [7] |
| Plasma Protein Binding | 96 - 99% | Human | [3][7] |
Table 2: In Vivo Toxicity Study Data for Diazepam
| Study Type | Species | Doses Tested | Key Findings | Citation |
| Micronucleus Test | Balb-C Mice | 0.1, 0.2, 0.4 mg/kg (single IP injection) | Significant increase in micronucleated polychromatic erythrocytes at all doses. | [8] |
| Sister Chromatid Exchange (SCE) | Balb-C Mice | 0.2, 0.4 mg/kg (single IP injection) | Significant increase in SCE frequency, particularly in male mice. | [8] |
| 4-Week Intranasal Toxicity | Sprague-Dawley Rats | 8 mg/day | No toxicologically important drug-related findings. Reversible vehicle-related microscopic findings in the nose. | [9] |
| 4-Week Intranasal Toxicity | Beagle Dogs | 78 mg/day | Drug-related sedation observed. No toxicologically important clinical pathology or microscopic findings. | [9] |
Experimental Protocols
This protocol is based on methodologies used to assess the mutagenic potential of Diazepam in mice.[8]
Objective: To evaluate the potential of a test compound to induce chromosomal damage by quantifying the formation of micronuclei in polychromatic erythrocytes (PCEs) in bone marrow.
Materials:
-
Test compound (e.g., Diazepam)
-
Negative control (e.g., physiological saline)
-
Positive control (e.g., Mitomycin-C, 0.5 mg/kg)
-
Balb-C mice (equal numbers of males and females)
-
Fetal bovine serum
-
Giemsa stain
-
Microscope slides and light microscope
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Divide mice into negative control, positive control, and at least three test compound dose groups (e.g., 0.1, 0.2, and 0.4 mg/kg for Diazepam).[8]
-
Administer a single intraperitoneal (IP) injection of the respective substance to each mouse.[8]
-
-
Sample Collection:
-
24 hours after injection, euthanize the mice by cervical dislocation.
-
Excise femurs and aspirate bone marrow cells using fetal bovine serum.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Slide Preparation:
-
Resuspend the cell pellet and create smears on clean microscope slides.
-
Allow slides to air-dry for 24 hours.
-
Fix the slides in methanol and stain with Giemsa.
-
-
Data Analysis:
-
Under a light microscope (100x objective), score at least 1000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.
-
Statistically compare the frequency of micronucleated PCEs in the treated groups to the negative control group. A significant increase indicates mutagenic potential.[8]
-
This protocol is a generalized representation of studies conducted for regulatory submissions.[9]
Objective: To assess the local (nasal cavity) and systemic toxicity of a test compound after repeated intranasal administration for 4 weeks.
Materials:
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Saline control
-
Sprague-Dawley rats and/or Beagle dogs
-
Intranasal administration device
-
Equipment for clinical pathology (hematology, clinical chemistry) and histopathology
Procedure:
-
Animal Groups and Dosing:
-
In-Life Observations:
-
Conduct daily clinical observations for signs of toxicity or pharmacological effects (e.g., sedation).[9]
-
Record body weight and food consumption weekly.
-
-
Terminal Procedures:
-
At the end of the 4-week period, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy.
-
Collect organs and tissues, with special attention to the nasal cavity and turbinates, for histopathological examination.
-
-
Data Analysis:
-
Compare clinical observations, body weights, clinical pathology data, and histopathology findings between the test group and control groups.
-
Identify any dose-related adverse effects. Note that vehicle-related effects (e.g., minimal inflammation at the application site) should be distinguished from drug-related toxicity.[9]
-
Signaling Pathways and Workflows
Diazepam and other benzodiazepines are positive allosteric modulators of the GABA-A receptor.[2][3] They bind to a specific site on the receptor, distinct from the GABA binding site, which increases the receptor's affinity for GABA.[2][6] This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][6]
Caption: Diazepam enhances GABA-A receptor activity.
The following diagram illustrates a typical workflow for an in vivo toxicity study, from animal acclimatization to final data analysis.
Caption: Workflow for a preclinical in vivo toxicity study.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 7. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mutagenic activity of diazepam evaluated by in vivo cytogenetic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Dosage and administration of 4-Methyl-1,4-diazepan-5-one hydrochloride in animal models
Disclaimer: The compound "4-Methyl-1,4-diazepan-5-one hydrochloride" did not yield specific dosage and administration data in animal models in the conducted search. The following information is based on studies of Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a structurally related and well-researched benzodiazepine, which is presumed to be the compound of interest or a relevant substitute for preclinical research purposes.
These notes provide a comprehensive overview of the dosage and administration of Diazepam in various animal models, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on Diazepam dosage and administration across different animal species and research contexts.
Table 1: Diazepam Dosage in Rodent Models (Rats)
| Indication/Study Type | Dosage Range | Administration Route | Dosing Frequency | Key Findings/Observations |
| Preclinical Rescue Therapy Model | 0.75, 1.5, or 3 mg/kg | Intraperitoneal (IP) | Three doses, 1 hour apart | A repeat dosing paradigm to mimic human therapeutic concentrations. The 3 mg/kg dose resulted in plasma levels equivalent to human nasal spray administration.[1] |
| Chronic Toxicity (4-week and 6-month studies) | Not specified in mg/kg | Intranasal (IN) | Daily to 6 doses per week | Provided an approximately 2-fold margin over the maximum clinical daily dose on a nasal surface area basis.[2] |
| Maximum Tolerated Dose Assessment | 6 mg/kg | Intraperitoneal (IP) | Single dose | Resulted in significant impairment of righting reflex.[1] |
Table 2: Diazepam Dosage in Canine and Feline Models
| Species | Indication | Dosage Range | Administration Route | Dosing Frequency |
| Dogs | Anxiolytic, Tranquilizer, Pre-anesthetic, Muscle Relaxant | 0.2 - 0.5 mg/kg | Intravenous (IV) or Intramuscular (IM) | Single dose |
| Dogs | Anticonvulsant | 0.5 - 1 mg/kg | Intravenous (IV) or Intramuscular (IM) | Single dose, repeatable 2-3 times every 6-8 hours |
| Dogs | Constant IV Release (Anticonvulsant) | 1 - 2 mg/kg/hour | Intravenous (IV) | Continuous infusion |
| Cats | Anxiolytic, Tranquilizer, Pre-anesthetic, Muscle Relaxant | 0.05 - 0.2 mg/kg | Intravenous (IV) or Intramuscular (IM) | Single dose |
| Cats | Anticonvulsant | 0.5 - 1 mg/kg | Intravenous (IV) or Intramuscular (IM) | Single dose, repeatable 2-3 times every 6-8 hours |
| Cats | Appetite Stimulant | 0.2 mg/kg | Intravenous (IV) or Intramuscular (IM) | Single dose |
| Cats | Constant IV Release (Anticonvulsant) | 0.5 - 1 mg/kg/hour | Intravenous (IV) | Continuous infusion |
Data for canine and feline models are derived from veterinary pharmaceutical information.[3]
Table 3: Pharmacokinetic Parameters of Diazepam via Different Administration Routes
| Administration Route | Onset of Action | Time to Peak Plasma Concentration (Tmax) | Bioavailability |
| Intravenous (IV) | 1 - 5 minutes[4] | Not Applicable | 100% |
| Intramuscular (IM) | 15 - 30 minutes[4] | 30 - 60 minutes[4] | Erratic and lower than oral |
| Oral | 15 - 60 minutes[4][5] | 1 - 1.5 hours[5] | >90%[5] |
| Rectal | 5 - 10 minutes | 10 - 60 minutes | ~80-90% |
| Intranasal (IN) | Not specified | 1.5 hours (non-aqueous solution)[6] | 97% (non-aqueous solution)[6] |
Experimental Protocols
Protocol 1: Preclinical Seizure Rescue Therapy Model in Rats
This protocol is designed to model the use of Diazepam as a rescue therapy for seizure clusters.
-
Animal Model: Adult male rats.
-
Drug Preparation: Prepare Diazepam formulations daily in 40% PEG400 in 0.9% sterile saline.[1]
-
Dosing Regimen:
-
Behavioral Assessment:
-
Sample Collection:
Protocol 2: General Administration in Canine and Feline Models
This protocol outlines general guidelines for Diazepam administration in dogs and cats for various indications.
-
Animal Models: Dogs and cats.
-
Formulation: Use a 0.5% Diazepam solution.[3]
-
Administration Routes: Intravenous (IV) or Intramuscular (IM).[3]
-
Dosage for Sedation/Anxiolysis:
-
Dosage for Anticonvulsant Effect:
-
Dosage for Appetite Stimulation in Cats:
-
0.2 mg/kg as a single dose.[3]
-
Visualizations
References
- 1. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DIAZEPAM ZOOVET [zoovet.com.ar]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for 4-Methyl-1,4-diazepan-5-one Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of solutions of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4), a diazepan derivative with potential applications in pharmaceutical and neuroscience research. As a hydrochloride salt, it is generally expected to have good solubility in aqueous solutions.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for accurate solution preparation and safe handling.
| Property | Value | Reference |
| CAS Number | 329794-41-4 | [1][2][3] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][3] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | Typically a crystalline solid | [1] |
| Purity | Typically >97% | [1] |
Solubility Data
As a hydrochloride salt, this compound is anticipated to be soluble in water.[1] While specific quantitative solubility data is not widely published, the following table provides guidance on common solvents used in research. It is strongly recommended to perform small-scale solubility tests to determine the exact solubility in your specific solvent and conditions.
| Solvent | Expected Solubility | Notes |
| Water | Expected to be soluble | The hydrochloride salt form enhances aqueous solubility.[1] |
| Ethanol | Likely soluble | Many similar organic compounds are soluble in ethanol.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[6][7] |
Safety and Handling Precautions
It is crucial to handle this compound with care in a controlled laboratory environment. The presence of the diazepan moiety suggests potential psychoactive properties.[1]
General Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Avoid inhalation of dust or fumes.[8]
-
Avoid contact with skin and eyes.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
Take measures to prevent the buildup of electrostatic charge.[8]
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8]
-
Ingestion: If swallowed, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from moisture.[8]
Experimental Protocols
The following are detailed protocols for preparing stock and working solutions of this compound.
Preparation of a Stock Solution (e.g., 10 mM in Water)
This protocol describes the preparation of a 10 mM aqueous stock solution. The concentration can be adjusted as needed based on experimental requirements and the determined solubility.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flask (appropriate size)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer (optional)
-
Sterile filter (0.22 µm) and syringe (for sterile applications)
Protocol:
-
Calculate the required mass:
-
For a 10 mM solution in 10 mL of water:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 164.63 g/mol = 0.0016463 g = 1.65 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 1.65 mg of this compound using an analytical balance.
-
-
Dissolve the compound:
-
Transfer the weighed powder to the volumetric flask.
-
Add a portion of the high-purity water (e.g., 5-7 mL for a 10 mL flask).
-
Gently swirl the flask to dissolve the compound. A magnetic stirrer or vortex mixer can be used to aid dissolution. Sonication may also be applied if necessary.
-
-
Bring to final volume:
-
Once the solid is completely dissolved, add high-purity water to the calibration mark on the volumetric flask.
-
-
Mix thoroughly:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterilization (if required):
-
For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
-
Storage:
-
Store the stock solution at 2-8°C or frozen at -20°C for long-term storage. Protect from light. The stability of the solution under these conditions should be determined empirically.
-
Preparation of Working Solutions from a Stock Solution
This protocol describes the dilution of a stock solution to a final desired concentration for experimental use.
Materials:
-
Stock solution of this compound
-
Appropriate solvent (e.g., cell culture medium, buffer)
-
Sterile tubes or vials
-
Micropipettes
Protocol:
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution:
-
(10 mM) x V₁ = (0.1 mM) x (1 mL)
-
V₁ = (0.1 mM x 1 mL) / 10 mM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add the appropriate volume of the solvent (e.g., 990 µL of cell culture medium).
-
Add the calculated volume of the stock solution (e.g., 10 µL).
-
-
Mix thoroughly:
-
Gently mix the solution by pipetting up and down or by vortexing briefly.
-
-
Use immediately:
-
It is recommended to prepare working solutions fresh for each experiment.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. This compound | 329794-41-4 [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Anxiolytic Research Using 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of 4-Methyl-1,4-diazepan-5-one hydrochloride as a potential anxiolytic agent. Due to the limited specific research on this compound, the following protocols are based on established methodologies for assessing anxiolytic drug candidates and suggest a pathway for investigation.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety.[1] The development of novel anxiolytic agents with improved efficacy and side-effect profiles remains a critical area of research. This compound is a chemical entity containing a diazepan moiety.[2] The diazepine structure is a core component of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and muscle relaxant properties, which primarily act as positive allosteric modulators of the GABA-A receptor.[3][4] This structural similarity suggests that this compound may exhibit psychoactive properties and warrants investigation for its potential anxiolytic effects.[2]
This document outlines protocols for in vitro and in vivo studies to characterize the pharmacological profile of this compound and to assess its anxiolytic potential. The proposed experiments will investigate its interaction with key neurotransmitter systems implicated in anxiety, such as the GABAergic and serotonergic systems, and evaluate its behavioral effects in established animal models of anxiety.[1][5]
Physicochemical Properties and Formulation
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 329794-41-4 | [2][6][7] |
| Molecular Formula | C6H13ClN2O | [6] |
| Molecular Weight | 164.63 g/mol | [2] |
| Appearance | Typically a crystalline solid as a hydrochloride salt. | [2] |
| Solubility | The hydrochloride salt form generally enhances water solubility. | [2] |
Formulation for In Vitro and In Vivo Studies:
For in vitro assays, the compound should be dissolved in a suitable solvent, such as sterile deionized water or DMSO, to prepare a stock solution. Subsequent dilutions should be made in the appropriate assay buffer.
For in vivo studies, the compound should be formulated in a vehicle appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL, if necessary. The stability and homogeneity of the formulation should be confirmed prior to use.
In Vitro Experimental Protocols
To determine the affinity of this compound for key CNS receptors implicated in anxiety, competitive radioligand binding assays are recommended.
3.1.1. GABA-A Receptor Binding Assay
This assay will determine if the test compound binds to the GABA-A receptor, a primary target for many anxiolytic drugs.[8][9]
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.[10]
-
Resuspend the pellet in binding buffer (50 nM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.[10]
-
Store the final membrane preparation at -70°C.[10]
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.[10]
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well), the radioligand [3H]muscimol (e.g., 5 nM), and varying concentrations of this compound.[10]
-
For non-specific binding, use a high concentration of a known GABA-A agonist like GABA (10 mM).[10]
-
Incubate at 4°C for 45 minutes.[10]
-
Terminate the reaction by rapid filtration and wash with ice-cold wash buffer.[10]
-
Quantify the radioactivity of the filters using liquid scintillation spectrometry.[10]
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) will be determined from the competition binding curves. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
3.1.2. Serotonin Receptor (5-HT1A) Binding Assay
The serotonergic system, particularly the 5-HT1A receptor, is also a key target for anxiolytic drugs.[11][12][13]
Protocol:
A similar protocol to the GABA-A receptor binding assay will be followed, with the following modifications:
-
Radioligand: Use a 5-HT1A specific radioligand, such as [3H]8-OH-DPAT.
-
Non-specific binding: Determined in the presence of a saturating concentration of a known 5-HT1A ligand, such as serotonin or buspirone.
-
Membrane Source: Membranes from a brain region rich in 5-HT1A receptors, such as the hippocampus or cortex, can be used.
3.2.1. [35S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[14]
Protocol:
-
Incubate the prepared cell membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
An increase in [35S]GTPγS binding indicates agonistic activity, while a decrease in agonist-stimulated binding suggests antagonistic activity.
In Vivo Experimental Protocols
Animal models are essential for evaluating the anxiolytic-like effects of a compound in a whole organism.[5][15][16] A battery of tests should be used, progressing from the least to the most stressful.[1]
The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[1] The test is based on the natural aversion of rodents to open and elevated spaces.[1]
Protocol:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Administer this compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera.
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
Expected Outcome: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
The OFT assesses general locomotor activity and anxiety-like behavior.[1] Anxious animals tend to stay close to the walls of the open field (thigmotaxis).
Protocol:
-
The apparatus is a square arena with walls.
-
Administer the test compound or vehicle as described for the EPM.
-
Place the animal in the center of the open field.
-
Record locomotor activity, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration.
Expected Outcome: Anxiolytic compounds are expected to increase the time spent in the center of the arena without significantly affecting overall locomotor activity.
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive.[1]
Protocol:
-
The apparatus consists of a dark compartment and a light compartment connected by an opening.
-
Administer the test compound or vehicle.
-
Place the animal in the dark compartment.
-
Record the time spent in the light compartment and the number of transitions between the two compartments over a specified period.
Expected Outcome: Anxiolytic drugs are expected to increase the time spent in the light compartment.[1]
Data Presentation: Summary of Hypothetical In Vitro Data
The following table presents a template for summarizing the results from the in vitro binding assays.
| Compound | Receptor | Assay Type | Ki (nM) |
| 4-Methyl-1,4-diazepan-5-one HCl | GABA-A | [3H]muscimol Competition | TBD |
| Diazepam (Positive Control) | GABA-A | [3H]muscimol Competition | TBD |
| 4-Methyl-1,4-diazepan-5-one HCl | 5-HT1A | [3H]8-OH-DPAT Competition | TBD |
| Buspirone (Positive Control) | 5-HT1A | [3H]8-OH-DPAT Competition | TBD |
TBD: To be determined through experimentation.
Visualizations
Conclusion
The provided application notes and protocols outline a systematic approach to investigate the potential anxiolytic properties of this compound. By employing a combination of in vitro receptor binding and functional assays, alongside a battery of in vivo behavioral models, researchers can effectively characterize the pharmacological profile of this novel compound. The successful execution of these studies will provide crucial data to determine its viability as a lead candidate for the development of a new anxiolytic therapeutic.
References
- 1. inotiv.com [inotiv.com]
- 2. CAS 329794-41-4: this compound [cymitquimica.com]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound | 329794-41-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Serotonergic Mechanism of Stress-Related Anxiety: Focus on Co-Treatment with Resveratrol and Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1,4-diazepan-5-one Hydrochloride in Sedative Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for research guidance. 4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound with a structure suggesting potential psychoactive properties, but as of the date of this document, extensive research on its specific sedative effects, mechanism of action, and safety profile is not publicly available. The information presented herein is based on the known pharmacology of structurally related compounds, such as benzodiazepines, and outlines a proposed framework for investigation.
Introduction
This compound is a heterocyclic compound featuring a diazepan core structure.[1] This seven-membered ring with two nitrogen atoms is a key pharmacophore in many centrally active agents, most notably the benzodiazepine class of drugs which are widely used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] The presence of this moiety in this compound suggests its potential as a modulator of neurotransmitter systems in the central nervous system, making it a candidate for investigation as a sedative agent.[1] As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced aqueous solubility, facilitating its use in various research formulations.[1]
These notes provide a hypothesized mechanism of action and a comprehensive set of protocols for the systematic evaluation of this compound as a potential sedative.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. This is the primary mechanism of action for benzodiazepines like diazepam.[3][4][5] By binding to a specific site on the GABA-A receptor, distinct from the GABA binding site, the compound is thought to enhance the effect of the endogenous inhibitory neurotransmitter, GABA.[3][4] This potentiation of GABAergic inhibition leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and other related CNS depressant effects.[5]
Caption: Hypothesized signaling pathway for this compound.
Proposed Experimental Protocols
In Vitro Studies: Receptor Binding and Functional Assays
Objective: To determine if this compound binds to the benzodiazepine site on the GABA-A receptor and to quantify its functional effect on receptor activity.
Protocol 1: Radioligand Binding Assay
-
Preparation of Membranes: Prepare synaptic membranes from rat or mouse whole brain or cortex homogenates.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use [³H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Membranes + [³H]-Flunitrazepam.
-
Non-specific Binding: Membranes + [³H]-Flunitrazepam + a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).
-
-
Separation: After incubation (e.g., 60 minutes at 4°C), separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) by fitting the data to a one-site competition model using non-linear regression.
Protocol 2: Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Culture: Use HEK293 cells transiently or stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Measure the peak amplitude of the GABA-gated currents in the absence and presence of the test compound.
-
Data Analysis: Normalize the current potentiation to the baseline GABA response. Plot the concentration-response curve and calculate the EC50 (concentration for 50% of maximal effect) and the maximum potentiation (Emax).
Table 1: Hypothetical In Vitro Quantitative Data
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Ki (nM) | Inhibitory constant for binding to the benzodiazepine site on the GABA-A receptor. | 50 - 200 |
| EC50 (nM) | Potency for enhancing GABA-activated chloride currents. | 100 - 500 |
| Emax (%) | Maximum potentiation of the GABA response. | 150 - 300 |
In Vivo Studies: Sedative Efficacy and Pharmacokinetics
Objective: To evaluate the sedative effects of this compound in a rodent model and to determine its basic pharmacokinetic profile.
Caption: Proposed experimental workflow for in vivo evaluation.
Protocol 3: Assessment of Sedative Activity (Open-Field Test)
-
Animals: Use adult male mice (e.g., C57BL/6), acclimated for at least one week.
-
Dosing: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route. Use a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
Apparatus: Use an open-field arena (e.g., 40x40 cm) equipped with automated photobeam tracking systems.
-
Procedure: 30 minutes post-injection, place each mouse in the center of the arena and record its activity for 15-30 minutes.
-
Parameters Measured: Total distance traveled, time spent in the center vs. periphery, and rearing frequency.
-
Data Analysis: Compare the parameters between vehicle- and compound-treated groups. A significant reduction in distance traveled is indicative of sedation. Calculate the ED50 (dose required to reduce activity by 50%).
Protocol 4: Preliminary Pharmacokinetic (PK) Study
-
Animals: Use adult male rats (e.g., Sprague-Dawley) fitted with jugular vein catheters for serial blood sampling.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.v. and p.o. in separate groups).
-
Blood Sampling: Collect blood samples (approx. 100 µL) at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Sample Processing: Centrifuge blood to obtain plasma, and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T½), and area under the curve (AUC).
Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Data
| Parameter | Description | Route | Hypothetical Value |
|---|---|---|---|
| ED50 (mg/kg) | Effective dose for 50% reduction in locomotor activity. | i.p. | 5 - 15 |
| Cmax (ng/mL) | Maximum plasma concentration. | p.o. | 300 - 800 |
| Tmax (min) | Time to reach Cmax. | p.o. | 30 - 60 |
| T½ (h) | Elimination half-life. | p.o. | 2 - 6 |
| Bioavailability (%) | Fraction of oral dose reaching systemic circulation. | p.o. vs i.v. | 40 - 70 |
Safety and Toxicology Considerations
Given its structural similarity to benzodiazepines, a preliminary safety assessment should focus on:
-
Acute Toxicity: Determine the median lethal dose (LD50) in rodents.
-
Motor Impairment: Use the Rota-rod test to assess for ataxia and motor incoordination.
-
Potential for Dependence: Chronic administration followed by abrupt cessation may reveal withdrawal symptoms.[6][7]
-
Drug-Drug Interactions: Investigate potential interactions with other CNS depressants (e.g., ethanol).
It is important to note that some benzodiazepines have shown potential for adverse effects on fetuses and can be habit-forming.[8] Therefore, appropriate safety and handling precautions are essential.
Data Interpretation and Path Forward
The data generated from these studies will provide a foundational understanding of the sedative potential of this compound. Positive results (i.e., high affinity/potency at the GABA-A receptor and clear sedative effects in vivo at non-toxic doses) would justify further investigation.
Caption: Logical progression for the development of the compound as a sedative.
Conclusion
This compound represents an unexplored chemical entity with a structural basis for potential sedative activity via modulation of the GABA-A receptor. The protocols outlined in these application notes provide a rigorous and systematic framework for elucidating its pharmacological profile. Successful validation through these experimental steps would be the first stage in determining its potential as a novel therapeutic agent or a valuable research tool for studying the neurobiology of sedation.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 5. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-1,4-diazepan-5-one Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-1,4-diazepan-5-one hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves a two-step process: N-methylation of a protected 4-piperidone, followed by a Schmidt rearrangement and deprotection, and finally, formation of the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (N-Methylation) | - Incomplete reaction. - Ineffective base. - Poor quality of starting material. | - Increase reaction time or temperature. - Use a stronger, non-nucleophilic base (e.g., NaH). - Ensure starting materials are pure and dry. |
| Multiple products in Step 1 | - Over-methylation. - Side reactions of the piperidone. | - Use a milder methylating agent (e.g., methyl iodide). - Control stoichiometry of reagents carefully. - Purify the intermediate by column chromatography. |
| Low yield in Step 2 (Schmidt Rearrangement) | - Incomplete reaction. - Unstable azide reagent. - Incorrect reaction temperature. | - Increase reaction time. - Use freshly prepared hydrazoic acid or a suitable azide source. - Maintain a low reaction temperature to control the reaction rate. |
| Product is an oil and difficult to crystallize | - Presence of impurities. - Residual solvent. | - Purify the free base by column chromatography before salt formation. - Ensure all solvent is removed under high vacuum. - Try different solvents for crystallization (e.g., isopropanol, ethanol/ether). |
| Final product is not the hydrochloride salt | - Incomplete reaction with HCl. - Insufficient amount of HCl. | - Ensure a stoichiometric amount or slight excess of HCl in a suitable solvent (e.g., diethyl ether, dioxane) is used. - Confirm the pH of the final solution is acidic. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly based on the specific reagents and conditions used. A hypothetical optimization of the Schmidt rearrangement step is presented below.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 | 4 | 55 |
| 2 | Chloroform | 0 | 4 | 62 |
| 3 | Chloroform | 25 | 2 | 45 |
| 4 | Chloroform | 0 | 8 | 70 |
Q2: What analytical techniques are recommended for product characterization?
A2: The following techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., amide carbonyl).
-
Melting Point: To assess purity.
Q3: Can other alkylating agents be used for the N-methylation step?
A3: Yes, other methylating agents such as dimethyl sulfate can be used. However, reaction conditions may need to be adjusted. It is crucial to consider the reactivity and safety precautions associated with each reagent.
Q4: How can I improve the purity of the final product?
A4: Purification of the intermediate free base by silica gel column chromatography before conversion to the hydrochloride salt is highly recommended. Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) can further enhance purity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-methylamino-piperidine
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add methylamine (1.2 equivalents) as a solution in THF.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-Methyl-1,4-diazepan-5-one
-
Dissolve 1-Boc-4-methylamino-piperidine (1 equivalent) in a mixture of a suitable solvent (e.g., chloroform) and concentrated sulfuric acid at 0°C.
-
Slowly add sodium azide (3 equivalents) in small portions, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 4-8 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to a pH > 12.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the Boc-protected diazepanone. For deprotection, dissolve the crude material in a solution of HCl in a suitable solvent like dioxane or diethyl ether and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt.
Step 3: Purification of this compound
-
The crude hydrochloride salt can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in a freezer to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Technical Support Center: 4-Methyl-1,4-diazepan-5-one Hydrochloride Experiments
Disclaimer: Experiments involving 4-Methyl-1,4-diazepan-5-one hydrochloride should be conducted by qualified professionals in a controlled laboratory setting. The following information is provided for guidance and is based on general chemical principles, as specific literature on this compound is limited.
Troubleshooting Guides
This section provides solutions to common problems that researchers may encounter during the synthesis, purification, and handling of this compound.
Synthesis & Purification
Question: I am experiencing low yields during the synthesis of 4-Methyl-1,4-diazepan-5-one. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of cyclic diamides like 4-Methyl-1,4-diazepan-5-one can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
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Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the over-methylation of the secondary amine.[1][2]
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Solution: Carefully control the stoichiometry of the methylating agent. Adding the methylating agent slowly and at a controlled temperature can help minimize over-methylation.
-
-
Product Degradation: The product might be unstable under the reaction or work-up conditions.
-
Solution: If the product is suspected to be sensitive to heat or pH, consider using milder reaction conditions and ensure the work-up procedure is performed promptly and at a low temperature.
-
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Purification Losses: Significant amounts of the product may be lost during purification steps like extraction and crystallization.
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Solution: Optimize the extraction pH to ensure the product is in the desired form (free base or salt) for efficient partitioning. For crystallization, screen various solvent systems to find one that provides good recovery.
-
Question: I am having difficulty purifying this compound. It either remains an oil or is difficult to crystallize. What can I do?
Answer:
Purification of hydrochloride salts of amines can be challenging.[3][4] Here are some troubleshooting strategies:
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Oiling Out: The hydrochloride salt may be hygroscopic and absorb moisture from the air, appearing as an oil.
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Solution: Handle the compound under an inert, dry atmosphere (e.g., using a glove box or a dry nitrogen stream). Ensure all solvents are anhydrous.
-
-
Poor Crystallization: Finding a suitable solvent for crystallization can be difficult.
-
Solution: A systematic solvent screen is recommended. Start with solvents in which the salt is sparingly soluble at room temperature but more soluble upon heating. Anti-solvent crystallization, where a solvent in which the salt is soluble is mixed with a solvent in which it is insoluble, can also be effective. Common solvent systems for hydrochloride salts include isopropanol/ether and ethanol/ethyl acetate.[3]
-
-
Persistent Impurities: Impurities may be co-crystallizing with your product.
-
Solution: If simple crystallization is ineffective, column chromatography on silica or alumina gel may be necessary to remove impurities before forming the hydrochloride salt. Alternatively, washing the crude salt with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or ethyl acetate) can be effective.[3]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Question: What is the expected solubility of this compound?
Answer:
As a hydrochloride salt, 4-Methyl-1,4-diazepan-5-one is expected to have enhanced solubility in water compared to its free base form.[5] However, its solubility in organic solvents may be limited. For poorly water-soluble drugs, various techniques can be employed to enhance solubility, such as pH adjustment and the use of co-solvents.[6][7][8][9]
Solubility Enhancement Considerations
| Technique | Description | Applicability |
| pH Adjustment | Altering the pH of the solution can significantly impact the solubility of ionizable compounds. | Highly effective for salts of weak bases. |
| Co-solvency | The addition of a water-miscible organic solvent can increase the solubility of a compound. | Useful for both aqueous and organic systems. |
| Complexation | Using complexing agents like cyclodextrins can form inclusion complexes with increased solubility. | Can be effective but may introduce other formulation challenges. |
Question: How should I store this compound to ensure its stability?
Answer:
Amine hydrochloride salts are generally more stable and have a longer shelf-life than their free base counterparts.[5][10] However, proper storage is crucial to prevent degradation.
-
Temperature: Store in a cool, dry place. While specific stability data for this compound is unavailable, refrigeration is often recommended for long-term storage of similar compounds.
-
Light: Protect from light to prevent potential photodegradation.
-
Moisture: The hydrochloride salt can be hygroscopic.[10] Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to prevent moisture absorption.
Stability Testing Parameters
| Condition | Purpose | Typical Duration |
| Accelerated Stability | To quickly assess the stability of the compound under stressed conditions. | 3-6 months at 40°C / 75% RH.[11] |
| Long-Term Stability | To determine the shelf-life of the compound under normal storage conditions. | 12-24 months at 25°C / 60% RH. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Methyl-1,4-diazepan-5-one
This protocol is a generalized procedure based on common methods for the synthesis of cyclic amines and amides.[12][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting diamine in a suitable solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Slowly add the appropriate acyl chloride or anhydride to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of a weak base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent.
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Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or in an alcohol (e.g., 2M HCl in diethyl ether).
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Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Visualizations
Caption: A general experimental workflow for the synthesis and analysis of this compound.
Caption: A troubleshooting guide for low yields in the synthesis of 4-Methyl-1,4-diazepan-5-one.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijbpas.com [ijbpas.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic amine synthesis [organic-chemistry.org]
- 13. orgosolver.com [orgosolver.com]
Technical Support Center: 4-Methyl-1,4-diazepan-5-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubility of 4-Methyl-1,4-diazepan-5-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is the hydrochloride salt form of the organic compound 4-Methyl-1,4-diazepan-5-one. As a salt, it is typically a crystalline solid. The hydrochloride formulation generally enhances the aqueous solubility of the parent compound, which is a common strategy for small molecule drugs.[1]
Q2: In which solvents is this compound expected to be soluble?
A2: As a hydrochloride salt, it is expected to have its highest solubility in aqueous solutions. Its solubility in organic solvents like DMSO and ethanol is generally lower. For many hydrochloride salts, solubility can be influenced by the pH of the aqueous solution.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound:
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pH: The solubility of hydrochloride salts is often pH-dependent. In acidic solutions, the common ion effect can decrease solubility, while in neutral to slightly basic solutions, the solubility may be higher before the free base precipitates.[2][3]
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Temperature: For most solids, solubility increases with temperature.[4][5][6] However, the dissolution of some substances can be an exothermic process, leading to decreased solubility at higher temperatures.[5][7]
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Common Ion Effect: The presence of chloride ions from other sources (e.g., in buffered solutions like PBS) can decrease the solubility of hydrochloride salts due to the common ion effect.[8][9][10][11][12]
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Particle Size and Form: Smaller particle size and amorphous forms generally dissolve faster than larger crystals.[13][14]
Q4: How can I improve the dissolution rate of this compound?
A4: To improve the rate at which the compound dissolves, you can try the following methods:
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Agitation: Stirring or vortexing the solution increases the interaction between the solvent and the solute.
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Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area for dissolution.
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Gentle Heating: As mentioned, increasing the temperature can enhance the solubility of many compounds.
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Particle Size Reduction: If you have the solid in a larger crystalline form, carefully grinding it to a fine powder can increase the surface area and speed up dissolution.[13][15]
Solubility Data
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimations based on the general properties of similar hydrochloride salts and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (M) | Temperature (°C) | Notes |
| Water | ~ 10 - 20 | ~ 0.06 - 0.12 | 25 | Solubility is pH-dependent. |
| PBS (pH 7.4) | ~ 5 - 15 | ~ 0.03 - 0.09 | 25 | Solubility may be lower than in pure water due to the common ion effect. |
| DMSO | ~ 2 - 5 | ~ 0.012 - 0.03 | 25 | |
| Ethanol | ~ 1 - 3 | ~ 0.006 - 0.018 | 25 |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, please refer to the following troubleshooting guide.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jchemlett.com [jchemlett.com]
- 13. crystecpharma.com [crystecpharma.com]
- 14. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
Technical Support Center: 4-Methyl-1,4-diazepan-5-one hydrochloride
Disclaimer: As of December 2025, there is no publicly available stability and degradation data specifically for 4-Methyl-1,4-diazepan-5-one hydrochloride. The following information is based on general principles of pharmaceutical stability testing and data from related diazepine compounds. This guide is intended to provide a framework for researchers to design and interpret their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of a novel compound like this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] Typical stress conditions, as recommended by ICH guidelines, include:
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Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures.[3][4]
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Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at room temperature and elevated temperatures.[3][4]
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Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[1][5]
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Thermal Degradation: Exposure to high temperatures (e.g., 60°C, 80°C) in a solid state and in solution.
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Photostability: Exposure to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]
Q2: I am observing rapid degradation of my compound in solution at neutral pH. What could be the cause?
While many compounds are most stable at neutral pH, some are susceptible to hydrolysis even without strong acid or base catalysis. For the diazepane ring system, the amide bond is a potential site for hydrolysis. If you are observing unexpected degradation, consider the following:
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Buffer Effects: Certain buffer components can catalyze degradation. Investigate if the degradation rate changes with different buffer systems.
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Presence of Metal Ions: Trace metal ion contamination can catalyze both hydrolytic and oxidative degradation. The use of a chelating agent like EDTA might help in diagnosing this issue.
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Dissolved Oxygen: For compounds sensitive to oxidation, dissolved oxygen in the solvent can be a factor. Degassing solvents before use may improve stability.
Q3: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve meaningful degradation to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound. A general guideline is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4] Over-stressing the compound, leading to more than 20% degradation, can result in the formation of secondary degradation products that may not be relevant to the actual stability profile of the drug under normal storage conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No degradation observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[1] |
| Complete and rapid degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor, lower the temperature, or decrease the exposure time. |
| Multiple, poorly resolved peaks in the chromatogram. | The analytical method is not optimized to separate all degradation products. | Modify the HPLC method parameters such as the mobile phase composition, gradient, column type, or pH. |
| Mass imbalance in the analytical results. | Not all degradation products are being detected (e.g., they may not have a chromophore), or they are not eluting from the column. | Use a mass-sensitive detector (e.g., LC-MS) to identify non-chromophoric degradants. Adjust the mobile phase to ensure all components elute. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions or sample preparation. | Ensure precise control over temperature, concentrations, and exposure times. Validate the sample preparation procedure for consistency. |
Summary of Potential Degradation Behavior (Hypothetical Data)
Since no specific data exists for this compound, the following table is a template for researchers to populate with their own experimental findings. The expected lability is based on the general chemical structure.
| Stress Condition | Reagent/Condition | Expected Lability | Potential Degradation Products | Observed % Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate to High | Ring opening via hydrolysis of the amide bond. | Record Experimental Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate to High | Ring opening via hydrolysis of the amide bond. | Record Experimental Data |
| Oxidation | 3% H₂O₂, RT, 24h | Low to Moderate | N-oxidation or other oxidative changes to the ring. | Record Experimental Data |
| Thermal (Solid) | 80°C, 48h | Low | To be determined. | Record Experimental Data |
| Photolytic (Solution) | ICH Q1B conditions | Low to Moderate | To be determined. | Record Experimental Data |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%. Keep the solution at room temperature for a specified time, then dilute for analysis.
-
Thermal Degradation: Place the solid compound and a solution of the compound in tightly sealed vials in a calibrated oven at a specified temperature (e.g., 80°C). Analyze samples at various time points.
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Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[6][7] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection should be set at the lambda max of the compound.
Visualizations
Hypothetical Degradation Pathway
Caption: A potential degradation pathway for a 1,4-diazepan-5-one structure.
General Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting HPLC Analysis of 4-Methyl-1,4-diazepan-5-one hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-1,4-diazepan-5-one hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a polar and basic compound. Its hydrochloride salt form enhances its solubility in aqueous solutions.[1] The basic nature of the molecule, due to the nitrogen atoms in the diazepan ring, is a critical factor in HPLC method development as it can lead to interactions with the stationary phase, potentially causing peak tailing.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: Based on methods for structurally similar compounds like diazepam, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer).[2][3] The buffer is crucial for controlling the pH and minimizing peak tailing.
Q3: Should I be concerned about chiral separation with this compound?
A3: While 4-Methyl-1,4-diazepan-5-one itself is not chiral, other diazepines can exhibit chirality due to the conformation of the seven-membered ring.[4][5] If you are working with derivatives or related compounds, or if you observe unexpected peak splitting, it is worth considering the possibility of conformational isomers. Chiral separation may require specialized chiral stationary phases and method development.[4][5][6][7]
Troubleshooting Guides
Peak Tailing
Problem: My peak for this compound is tailing (asymmetrical with a drawn-out latter half).
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | The basic nature of the analyte can cause strong interactions with residual silanol groups on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups and reduce these interactions.[8] Using a highly end-capped column or a column with a different stationary phase (e.g., polar-embedded) can also mitigate this issue. |
| Inadequate Buffering | Insufficient buffer capacity can lead to pH gradients within the column, causing peak tailing. Ensure your buffer concentration is adequate (typically 10-50 mM) and that the mobile phase pH is stable. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration. |
| Column Contamination | Contaminants on the column can create active sites that interact with the analyte. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Peak Splitting or Shouldering
Problem: I am observing a split peak or a shoulder on my main peak.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Impurity | A closely eluting impurity can appear as a shoulder or a split peak. Try changing the mobile phase composition or the gradient slope to improve resolution. |
| Column Void or Channeling | A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Injector Issues | A partially blocked injector port or needle can cause improper sample introduction onto the column. Clean and maintain the injector system. |
Irreproducible Retention Times
Problem: The retention time for my analyte is shifting between injections or runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the pH, can significantly affect the retention of ionizable compounds. Prepare the mobile phase carefully and consistently. |
| Column Equilibration | Insufficient column equilibration time between runs, especially after a gradient, can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature. |
| Pump Malfunction or Leaks | Fluctuations in the flow rate due to pump issues or leaks in the system will cause retention times to vary. Check the pump for proper operation and inspect the system for any leaks. |
Ghost Peaks
Problem: I am seeing unexpected peaks in my chromatogram, even in a blank injection.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, especially in gradient runs. Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from Previous Injections | Residue from a previous, more concentrated sample can be injected in a subsequent run. Implement a robust needle wash protocol and run blank injections to check for carryover. |
| System Contamination | Contaminants can build up in the injector, tubing, or detector. Flush the entire system with a strong solvent. |
Experimental Protocols
Representative HPLC Method for this compound
This is a hypothetical but typical starting method based on the analysis of similar compounds. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve the sample in Mobile Phase A |
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Troubleshooting guide for common peak shape problems.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methyl-1,4-diazepan-5-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,4-diazepan-5-one hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Methyl-1,4-diazepan-5-one?
A common approach to synthesizing the 1,4-diazepan-5-one core involves the cyclization of a suitable N-substituted amino acid derivative. For 4-Methyl-1,4-diazepan-5-one, a plausible route involves the intramolecular cyclization of an N-(2-(methylamino)ethyl)alanine derivative. The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, typically a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane, should be developed to achieve good separation between the starting material and the product. Staining with potassium permanganate or iodine can be used for visualization if the compounds are not UV-active.
Q3: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, reaction time, and the purity of starting materials and reagents. The cyclization step may be sensitive to temperature, and running the reaction for too long or at too high a temperature could lead to side product formation. The stoichiometry of the reagents is also critical to ensure complete conversion and minimize impurities.
Q4: How is the hydrochloride salt of 4-Methyl-1,4-diazepan-5-one typically formed?
The hydrochloride salt is generally formed in the final step of the synthesis. This is achieved by dissolving the purified 4-Methyl-1,4-diazepan-5-one free base in a suitable solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting salt can then be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Verify the reaction temperature and extend the reaction time. Monitor closely using TLC to determine the point of maximum conversion. |
| Decomposition of starting material or product. | Ensure the reaction is not overheating. Consider running the reaction at a lower temperature for a longer duration. | |
| Impure starting materials or reagents. | Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | Optimize reaction conditions (temperature, solvent, catalyst). Consider a different synthetic route if side reactions are significant. |
| Incomplete reaction. | As above, extend reaction time or adjust temperature. | |
| Difficulty in Isolating the Product | Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform multiple extractions with smaller volumes. Consider salting out the aqueous layer. |
| Formation of an emulsion during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Impurities are preventing crystallization. | Purify the product using column chromatography. | |
| Final Hydrochloride Salt is Discolored | Presence of colored impurities. | Treat the free base with activated charcoal before salt formation. Recrystallize the final salt from a suitable solvent system. |
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Diazepan-5-one Ring (Illustrative)
This is a generalized protocol based on the synthesis of related diazepine structures and should be adapted and optimized for the specific synthesis of 4-Methyl-1,4-diazepan-5-one.
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Activation of the Carboxylic Acid: To a solution of the appropriate N-protected amino acid precursor in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., NHS, HOBt) at 0 °C. Stir for 30 minutes.
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Amide Bond Formation: Add the N-methylated diamine component to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
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Deprotection: Remove the protecting group under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz groups).
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Cyclization: The deprotected intermediate is then cyclized, often under thermal conditions or with the aid of a mild base, to form the 1,4-diazepan-5-one ring.
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Purification of the Free Base: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or a similar solvent system.
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Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and a solution of HCl in the same or a compatible solvent is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.
Quantitative Data from a Related Benzodiazepine Synthesis
The following table summarizes data from the synthesis of a related benzodiazepine, which may provide a useful reference for typical yields and reaction times.
| Step | Reactants | Solvent | Reaction Time | Yield |
| N-methylation | Azetidine-fused 1,4-benzodiazepine, Methyl triflate | Dichloromethane | 1 hour | 98% |
| Ring Opening | Methylated intermediate, Sodium azide | DMF | 6 hours | 97% |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Optimizing reaction conditions for 4-Methyl-1,4-diazepan-5-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 4-Methyl-1,4-diazepan-5-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a three-step process:
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Protection: Mono-Boc protection of N-methylethylenediamine.
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Cyclization: A tandem Michael addition of the protected diamine to an acrylate ester, followed by an intramolecular amidation to form the diazepan-5-one ring.
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Deprotection and Salt Formation: Acid-mediated removal of the Boc protecting group, which concurrently forms the hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include:
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Purity of starting materials: Ensure N-methylethylenediamine and the acrylate ester are free of impurities that could lead to side reactions.
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Reaction temperature: Temperature control is crucial for both the Michael addition and the cyclization steps to minimize side product formation.
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Stoichiometry: Precise control of the reactant ratios is essential for maximizing yield and minimizing unreacted starting materials.
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pH control: Maintaining the correct pH is critical during the deprotection and salt formation step to ensure complete reaction and proper crystallization of the final product.
Q3: What are the expected yields for each step?
A3: Typical yields for each step are summarized in the table below. Please note that these are approximate and can vary based on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield (%) |
| 1 | Boc Protection of N-methylethylenediamine | 85-95% |
| 2 | Michael Addition and Cyclization | 70-85% |
| 3 | Boc Deprotection and Salt Formation | 90-98% |
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Melting Point: To compare with the literature value.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N'-methylethylenediamine)
Materials:
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N-methylethylenediamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve N-methylethylenediamine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add a solution of Boc₂O (1.0 eq) in DCM to the cooled solution over 1 hour with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by adding saturated aqueous NaHCO₃.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield tert-butyl (2-(methylamino)ethyl)carbamate as a colorless oil.
Step 2: Synthesis of tert-butyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
Materials:
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tert-butyl (2-(methylamino)ethyl)carbamate
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Methyl acrylate
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Methanol (MeOH)
Procedure:
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In a sealed tube, dissolve tert-butyl (2-(methylamino)ethyl)carbamate (1.0 eq) and methyl acrylate (1.1 eq) in methanol.
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Heat the mixture at 60-70 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. The resulting crude product, tert-butyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 3: Synthesis of this compound
Materials:
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tert-butyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
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4M HCl in 1,4-dioxane
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Diethyl ether
Procedure:
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Dissolve the crude tert-butyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate from the previous step in a minimal amount of 1,4-dioxane.
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Add an excess of 4M HCl in 1,4-dioxane (approximately 5-10 equivalents) to the solution at room temperature.
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Stir the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution and by TLC.
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Upon completion of the reaction, a precipitate of the hydrochloride salt should form.
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Add diethyl ether to the mixture to facilitate further precipitation.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of Boc-protected product | - Incomplete reaction.- Formation of di-Boc protected product. | - Increase reaction time.- Ensure slow, dropwise addition of Boc₂O at 0 °C to favor mono-protection. |
| Step 2: Incomplete Michael addition | - Insufficient reaction time or temperature.- Steric hindrance. | - Increase reaction time and/or temperature. Monitor the reaction closely by TLC/LC-MS.- Consider using a more reactive acrylate, such as ethyl acrylate. |
| Step 2: Formation of polymeric byproducts | - Polymerization of methyl acrylate. | - Ensure the reaction is performed in a sealed vessel to prevent evaporation of the acrylate.- Avoid excessively high temperatures. |
| Step 3: Incomplete deprotection | - Insufficient amount of acid.- Short reaction time. | - Use a larger excess of HCl in dioxane.- Increase the reaction time and monitor by TLC until the starting material is fully consumed. |
| Final Product: Oily or sticky solid | - Impurities present.- Incomplete salt formation. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether).- Ensure an adequate amount of HCl was used for complete salt formation. |
| Final Product: Discoloration | - Presence of impurities from previous steps. | - Purify the intermediate products more thoroughly before proceeding.- Consider a final recrystallization or washing step for the hydrochloride salt. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis of 4-Methyl-1,4-diazepan-5-one HCl.
Technical Support Center: 4-Methyl-1,4-diazepan-5-one Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-diazepan-5-one hydrochloride. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, by-products from side reactions (e.g., polymerization or hydrolysis of the lactam ring), and residual solvents. Given the structure, common impurities could be N-methyl-N-(2-aminoethyl)glycine derivatives or oligomers.
Q2: My purified this compound is hygroscopic. How can I handle and store it?
A2: Hydrochloride salts of amines are often hygroscopic. It is crucial to handle the compound in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). For storage, keep it in a tightly sealed container with a desiccant.
Q3: I am having trouble removing a persistent colored impurity. What are my options?
A3: Colored impurities can sometimes be removed by treating a solution of the compound with activated carbon followed by filtration. However, be aware that activated carbon can also adsorb your product, leading to lower yields. Perform this on a small scale first to assess its effectiveness.
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
A4: Due to its high polarity and ionic nature as a hydrochloride salt, this compound will likely have very strong interactions with silica gel, leading to poor elution and significant tailing. Reverse-phase chromatography or ion-exchange chromatography are generally more suitable for such compounds.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes:
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The solvent system is not ideal; the compound is too soluble even at low temperatures.
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The presence of impurities is depressing the melting point and preventing crystallization.
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The cooling rate is too rapid.
Solutions:
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Solvent System Modification:
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If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until slight turbidity is observed.
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Experiment with different solvent/anti-solvent combinations. For a polar hydrochloride salt, combinations like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane could be effective.
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Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Seeding: Add a small crystal of pure product to the cooled solution to induce crystallization.
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Pre-purification: If impurities are suspected, consider a preliminary purification step such as a wash or a quick filtration through a small plug of silica gel (if compatible) to remove major contaminants before recrystallization.
Issue 2: Low Recovery After Recrystallization
Symptom: The yield of purified product is significantly lower than expected.
Possible Causes:
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The compound has significant solubility in the recrystallization solvent even at low temperatures.
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Too much solvent was used for dissolution.
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The product was lost during transfer or filtration.
Solutions:
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Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Anti-solvent Addition: If using a solvent/anti-solvent system, adding more anti-solvent to the cold mother liquor may precipitate more product.
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Concentration: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
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Thorough Rinsing: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product while removing residual impurities.
Data Presentation
Below is an illustrative table of potential recrystallization solvent systems for this compound. Note: This data is hypothetical and should be used as a starting point for experimentation.
| Solvent System (v/v) | Solubility (at boiling) | Solubility (at 0 °C) | Expected Recovery | Crystal Quality |
| Isopropanol/Hexane | High | Low | Good | Needles |
| Methanol/Diethyl Ether | Very High | Low | Moderate | Plates |
| Ethanol/Ethyl Acetate | High | Moderate | Fair | Prisms |
| Acetonitrile | Moderate | Low | Good | Rods |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-solvent System (Isopropanol/Hexane)
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Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot isopropanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Addition of Anti-solvent: While the solution is still warm, add hexane dropwise with swirling until a persistent cloudiness is observed. If too much precipitate forms, add a few drops of hot isopropanol to redissolve it.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold mixture of isopropanol and hexane.
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Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Reverse-Phase Flash Chromatography
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Column and Mobile Phase: Use a C18 reverse-phase silica gel column. The mobile phase will typically be a gradient of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
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Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a strong solvent like methanol.
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Loading: Load the sample onto the pre-equilibrated column.
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Elution: Run a gradient from a high percentage of water to a high percentage of the organic solvent. For example, a gradient of 5% to 95% methanol in water.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or LC-MS).
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If an acid was used in the mobile phase, an additional workup step may be necessary to obtain the desired salt form.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: A typical experimental workflow for recrystallization.
Interpreting unexpected results with 4-Methyl-1,4-diazepan-5-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-diazepan-5-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the 4-position and a ketone at the 5-position.[1] It is supplied as a hydrochloride salt, which typically enhances its solubility in aqueous solutions.[1]
Q2: What are the potential applications of this compound?
Q3: In what solvents is this compound soluble?
As a hydrochloride salt, it is expected to have enhanced solubility in polar solvents.[1][2] While specific quantitative data for this compound is limited, analogous amine hydrochlorides are generally soluble in water, methanol, and ethanol, with limited solubility in nonpolar organic solvents like hexane. The free base form would exhibit higher solubility in a wider range of organic solvents.
Q4: How should I store this compound?
To ensure stability, the compound should be stored in a cool, dry place in a tightly sealed container, protected from light and moisture. Amine hydrochlorides are generally stable, but the cyclic amide (lactam) functionality can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][3][4]
Troubleshooting Guides
Problem 1: Unexpectedly Low or No Yield During Synthesis
Low or no yield in the synthesis of 4-Methyl-1,4-diazepan-5-one can be attributed to several factors, depending on the synthetic route. A plausible route is the cyclization of a linear precursor.
Potential Causes and Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, if the reactants and products are stable under those conditions.
-
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Purify starting materials if necessary.
-
-
Suboptimal reaction conditions: The solvent, temperature, or catalyst may not be optimal for the reaction.
-
Solution: Conduct small-scale optimization experiments to screen different solvents, temperatures, and catalysts. For lactam formation, azeotropic removal of water can sometimes improve yields.
-
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of side products can provide clues about competing reaction pathways and help in optimizing conditions to minimize them. For instance, in syntheses involving intramolecular cyclization, intermolecular polymerization can be a competing side reaction. Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization.
-
Problem 2: Difficulty in Purifying the Final Product
Purification of this compound can be challenging due to its polarity and potential for co-precipitation with other salts.
Potential Causes and Solutions:
-
Product is too polar for standard silica gel chromatography: The hydrochloride salt is likely to be highly polar and may not move from the baseline on a standard silica gel column.
-
Solution 1 (Free Base Purification): Neutralize the hydrochloride salt to the free base using a mild base (e.g., sodium bicarbonate solution). The free base will be less polar and more amenable to purification by standard silica gel chromatography. After purification, the free base can be converted back to the hydrochloride salt by treating a solution of the purified free base (e.g., in diethyl ether or dichloromethane) with a solution of HCl in a suitable solvent (e.g., HCl in ether or dioxane).
-
Solution 2 (Reverse-Phase Chromatography): If the compound is still too polar as the free base, consider using reverse-phase chromatography (C18 silica) for purification.
-
-
Contamination with inorganic salts: The product may be contaminated with inorganic salts from the reaction or workup.
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Solution: Attempt to remove inorganic salts by dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but the inorganic salts are not (e.g., a mixture of methanol and dichloromethane), followed by filtration. Recrystallization from a suitable solvent system can also be an effective purification method.
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Product is an oil instead of a solid: The hydrochloride salt may not crystallize easily.
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Solution: Try different solvent systems for crystallization. If crystallization is unsuccessful, precipitation of the hydrochloride salt from a solution of the free base by the addition of ethereal HCl might yield a solid. Lyophilization from an aqueous solution can also be attempted to obtain a solid powder.
-
Problem 3: Product Instability or Degradation
Observing degradation of the product upon storage or during experimental procedures.
Potential Causes and Solutions:
-
Hydrolysis of the lactam ring: The seven-membered lactam ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the ring-opened amino acid.[1][3]
-
Solution: Maintain neutral pH conditions during storage and in experimental buffers whenever possible. Avoid prolonged exposure to strong acids or bases. If the experimental protocol requires acidic or basic conditions, consider running the experiment at a lower temperature to minimize degradation.
-
-
Hygroscopic nature: The hydrochloride salt can be hygroscopic, absorbing moisture from the air, which can affect its stability and weighing accuracy.
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Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound quickly in a dry atmosphere (e.g., in a glove box) if it is highly sensitive to moisture.
-
-
Photodegradation: Some organic molecules are sensitive to light.
-
Solution: Store the compound in an amber vial or a container protected from light.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₃ClN₂O | [5] |
| Molecular Weight | 164.64 g/mol | [1] |
| CAS Number | 329794-41-4 | [1] |
| Appearance | Typically a white to off-white solid. | Inferred from similar compounds. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | [1][2] |
| Stability | Stable under anhydrous conditions. May be susceptible to hydrolysis under strongly acidic or basic conditions. | [1][3][4] |
Table 2: Typical Analytical Parameters
| Analytical Method | Typical Conditions & Expected Observations |
| ¹H NMR | Expect signals corresponding to the N-methyl group, and methylene protons of the diazepan ring. The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Expect a signal for the carbonyl carbon (C=O) of the lactam, a signal for the N-methyl carbon, and signals for the methylene carbons of the ring. |
| Mass Spectrometry (ESI+) | Expect to observe the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₂N₂O + H⁺. |
| HPLC | A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate or formic acid) would be a suitable starting point for method development. |
Experimental Protocols
Protocol 1: General Procedure for the Neutralization of the Hydrochloride Salt to the Free Base
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Dissolve the this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is basic (pH ~8-9), as indicated by pH paper.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the free base, which may be an oil or a solid.
Protocol 2: General Procedure for the Formation of the Hydrochloride Salt from the Free Base
-
Dissolve the purified free base of 4-Methyl-1,4-diazepan-5-one in a minimal amount of a dry, non-protic solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (commercially available) or a solution of HCl in dioxane dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the pure hydrochloride salt.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis of 4-Methyl-1,4-diazepan-5-one.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Chemistry Enables Redox Locking of Cyclic Disulfides for Polypeptide Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyl-1,4-diazepan-5-one hydrochloride
This technical support guide provides essential information for the long-term storage and handling of 4-Methyl-1,4-diazepan-5-one hydrochloride. Given the limited specific long-term stability data for this compound, the following recommendations are based on general best practices for hygroscopic and light-sensitive amine hydrochloride salts and cyclic amide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts are often hygroscopic.[1][2] It is recommended to store the compound at a controlled room temperature, typically between 15°C and 25°C (59°F–77°F).[3][4] Avoid storing in areas with high humidity or direct sunlight.[5][6]
Q2: Is this compound sensitive to light?
Q3: What type of container is best for storing this compound?
A3: A tightly sealed, airtight container made of a non-reactive material such as amber glass is ideal. This will protect the compound from moisture and light. For highly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q4: My laboratory experiences significant temperature and humidity fluctuations. What additional precautions should I take?
A4: In environments with fluctuating conditions, it is advisable to store the compound in a desiccator containing a suitable desiccant like silica gel to maintain a low-humidity environment.[2] This will help to prevent the hygroscopic powder from absorbing atmospheric moisture.[1] Ensure the desiccator is well-sealed and the desiccant is active (replace or regenerate it when it becomes saturated).
Q5: How does the hydrochloride salt form affect its stability?
A5: Amine hydrochloride salts are generally more stable and less prone to degradation than their free-base counterparts.[7][8] The salt form typically has a higher melting point and is less susceptible to oxidation.
Q6: Are there any incompatible materials I should avoid storing this compound near?
A6: Yes, as a general laboratory practice, it is important to store chemicals according to their hazard class and compatibility.[9][10] Avoid storing this compound with strong oxidizing agents or strong bases. Always consult the Safety Data Sheet (SDS) for the most detailed incompatibility information.
Illustrative Stability Data
While specific quantitative long-term stability data for this compound is not available in the provided search results, the following table illustrates the stability of a related compound, Diazepam injection, at various temperatures. This data is for illustrative purposes only and should not be directly extrapolated to this compound.
| Storage Temperature | Time (Days) | Concentration Reduction |
| 4°C to 10°C (Refrigerated) | 210 | 7% |
| 15°C to 30°C (Ambient) | 210 | 15% |
| 37°C (Oven-heated) | 210 | 25% |
This data is derived from a study on Diazepam (5 mg/mL) injectable solution and is intended to demonstrate the general effect of temperature on a structurally related compound.
Experimental Protocols
General Experimental Protocol for Assessing Long-Term Stability
This protocol outlines a general method for assessing the long-term stability of this compound under various storage conditions.
Objective: To determine the degradation of this compound over time at different temperature, humidity, and light conditions.
Materials:
-
This compound
-
Amber glass vials with airtight seals
-
Controlled environment chambers (e.g., incubators, refrigerators, photostability chambers)
-
Desiccators with desiccant
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Reference standard of this compound
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of this compound into multiple amber glass vials.
-
Tightly seal the vials. For studies involving inert atmospheres, flush the vials with nitrogen or argon before sealing.
-
-
Storage Conditions:
-
Divide the vials into different storage groups. Recommended conditions to test include:
-
Controlled Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Refrigerated: 4°C
-
Accelerated Stability: 40°C / 75% RH
-
Photostability: Store under controlled light exposure as per ICH guidelines.
-
-
Place the vials for each condition in the respective controlled environment chambers.
-
-
Time Points:
-
Establish a schedule for sample analysis. Typical time points include 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Method:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Accurately prepare a solution of the stored sample and a fresh solution of the reference standard.
-
Analyze both solutions by a validated HPLC method to determine the purity of the stored sample and quantify any degradation products.
-
-
Data Analysis:
-
Compare the purity of the stored sample to the initial purity (time point 0).
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
-
Plot the percentage of remaining compound against time for each storage condition to determine the degradation kinetics and estimate the shelf life.
-
Visualizations
Caption: Workflow for determining appropriate long-term storage conditions.
References
- 1. reddit.com [reddit.com]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 5. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Technical Support Center: 4-Methyl-1,4-diazepan-5-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-diazepan-5-one hydrochloride. The information is designed to address common experimental challenges and variability.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the N-4 position and a carbonyl group at the 5-position.[1] The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions.[1] Its diazepine core suggests potential applications in medicinal chemistry, as many diazepine derivatives exhibit a range of biological activities.[2][3][4]
2. What are the common challenges in the synthesis of this compound?
Based on the synthesis of related diazepine structures, common challenges can include:
-
Low Yields: Incomplete reactions or the formation of side products can lead to lower than expected yields.
-
Purification Difficulties: The polarity of the molecule and potential impurities can make purification by chromatography or recrystallization challenging.
-
Hygroscopicity: The hydrochloride salt may be hygroscopic, requiring careful handling and storage to prevent moisture absorption.
-
Side Reactions: Similar to other diazepine syntheses, side reactions like dimerizations or rearrangements can occur under certain conditions.[5]
3. What analytical methods are suitable for characterizing this compound?
A combination of analytical techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. Reversed-phase HPLC with a C18 column is commonly used for related compounds.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base and its fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch.
4. How should this compound be stored?
To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may be encountered during the synthesis and analysis of this compound.
Guide 1: Low Reaction Yield in Synthesis
If you are experiencing low yields in your synthesis, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Guide 2: Poor Peak Shape or Resolution in HPLC Analysis
Issues with HPLC analysis can obscure accurate purity assessment. Follow these steps to diagnose and resolve common problems.
Quantitative Data: HPLC Troubleshooting Parameters
| Parameter | Potential Problem | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase; Column overload | Add a competitive base (e.g., triethylamine) to the mobile phase; Reduce sample concentration. |
| Peak Fronting | Column overload; Poor sample solubility | Reduce sample concentration; Ensure sample is fully dissolved in the mobile phase. |
| Split Peaks | Channeling in the column; Contamination at the column inlet | Reverse-flush the column; Replace the guard column or column. |
| Broad Peaks | Low theoretical plates; High dead volume | Use a newer, high-efficiency column; Check and tighten all fittings. |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on the synthesis and analysis of structurally related diazepine compounds. Researchers should adapt these methods based on their specific starting materials and available equipment.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis involving a reductive amination followed by cyclization.
Synthesis Workflow
Methodology:
-
Step 1: N-Alkylation:
-
To a solution of N-methyl-1,3-propanediamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).
-
Add ethyl 2-chloroacetate (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude intermediate can be used directly in the next step or purified by column chromatography.
-
-
Step 2: Intramolecular Cyclization:
-
Prepare a solution of sodium ethoxide (1.5 eq.) in absolute ethanol.
-
Add the crude intermediate from Step 1, dissolved in ethanol, to the sodium ethoxide solution.
-
Heat the mixture to reflux for 8-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a stoichiometric amount of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient.
-
-
Salt Formation:
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a standard reversed-phase HPLC method for determining the purity of the final compound.
Quantitative Data: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 3.5 - 4.5 min |
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. ajpamc.com [ajpamc.com]
Technical Support Center: 4-Methyl-1,4-diazepan-5-one hydrochloride Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Methyl-1,4-diazepan-5-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a chemical compound with a diazepan structure, which is a seven-membered ring containing two nitrogen atoms.[1] It features a methyl group at the fourth position and a ketone functional group at the fifth position.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility, making it suitable for various pharmaceutical formulations.[1]
Q2: What are the potential applications of this compound?
The diazepan moiety in this compound suggests potential psychoactive properties, similar to other diazepines known for their anxiolytic, sedative, and muscle relaxant effects.[1] Further research is necessary to fully understand its biological activity and therapeutic applications.[1]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which can affect its stability and purity. For long-term storage, refrigeration at 2-8°C is advisable.
Troubleshooting Guides
Synthesis
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause 1: Suboptimal Reaction Conditions. Temperature, reaction time, and reactant concentrations are critical.
-
Solution: Conduct small-scale trial reactions to determine the optimal parameters without committing large amounts of starting materials.[2]
-
-
Possible Cause 2: Impure Reagents or Solvents. Impurities can lead to side reactions or incomplete conversion.[2]
-
Solution: Use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[2]
-
-
Possible Cause 3: Inefficient Mixing. In heterogeneous reactions, poor stirring can result in lower reaction rates.
-
Solution: Ensure the stirring rate is adequate for the reaction scale and viscosity.[2]
-
-
Possible Cause 4: Product Decomposition. The desired product might be unstable under the reaction or workup conditions.
-
Solution: Monitor the reaction progress using TLC or LC-MS to check for product degradation over time.[2]
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of closely related impurities.
-
Solution: Employ column chromatography with a carefully selected solvent system. A gradient elution might be necessary to separate impurities with similar polarities. Consider preparative HPLC for high-purity requirements.
-
-
Possible Cause 2: Product is an oil or wax instead of a solid.
-
Solution: Try different crystallization solvents or solvent mixtures. Slowing down the crystallization process by lowering the temperature gradually can promote the formation of crystals.[3]
-
Analytical Characterization
Problem 3: Inconsistent results in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase.
-
Possible Cause 2: Column degradation.
-
Solution: Ensure the mobile phase pH is within the stable range for your column. Flush the column with an appropriate solvent after each run. If performance does not improve, replace the column.
-
-
Possible Cause 3: Sample degradation.
-
Solution: Prepare fresh samples for analysis. If the compound is light-sensitive, use amber vials.
-
Experimental Protocols
Synthesis of this compound (Illustrative)
This is a generalized procedure and may require optimization.
-
Step 1: N-Boc Protection. To a solution of a suitable diamine precursor in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 12 hours.
-
Step 2: Cyclization. The Boc-protected diamine is then reacted with a suitable cyclic anhydride in a high-boiling point solvent such as toluene under reflux for 24 hours.
-
Step 3: Methylation. The resulting product is methylated at the N4 position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in THF.
-
Step 4: Deprotection and Salt Formation. The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane. The resulting free base is then treated with a solution of HCl in ether to precipitate the hydrochloride salt.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:20:40 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 329794-41-4 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in water |
Table 2: Illustrative HPLC Purity Analysis Data
| Lot Number | Retention Time (min) | Peak Area | Purity (%) |
| A-001 | 4.52 | 1856234 | 99.5 |
| A-002 | 4.51 | 1849876 | 99.3 |
| B-001 | 4.53 | 1860112 | 99.6 |
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
Validation & Comparative
Validating the Purity of 4-Methyl-1,4-diazepan-5-one hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical first step in obtaining reliable and reproducible experimental results. This guide provides a comparative overview of analytical techniques for validating the purity of 4-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research.[1] The methodologies and data presented herein offer a framework for establishing a robust quality control process.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for the comprehensive purity determination of a compound like this compound. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.[] The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[][3]
| Technique | Principle | Advantages | Limitations | Typical Purity Assessment |
| HPLC | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely used for quantitative analysis.[4][5][6] | Requires solubility in the mobile phase, potential for co-elution of impurities. | Determination of percentage purity by area normalization, quantification of known and unknown impurities.[6] |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.[7][8][9] | Not suitable for non-volatile or thermally unstable compounds, may require derivatization for polar compounds.[7] | Identification and quantification of residual solvents and volatile organic impurities.[9] |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation and can quantify compounds without a specific reference standard for each impurity (qNMR).[10] Can detect "inert" materials missed by chromatography.[10] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[11] | Absolute purity determination (qNMR), structural elucidation of the main component and impurities.[10] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gaseous compounds, which are then measured to determine the elemental composition. | Provides the percentage of C, H, N, and other elements, which can be compared to the theoretical values for the pure compound. | Does not provide information about the nature of impurities, only the overall elemental composition. | Confirmation of the empirical formula and assessment of inorganic impurities. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for related benzodiazepine compounds and serves as a starting point for method development for this compound.[4][5][6][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4.5) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 40:60 v/v).[5] The mobile phase should be filtered and degassed before use.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determined by UV scan of this compound (a common wavelength for benzodiazepines is around 230-250 nm).[4][5]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at 25°C.[5]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilutions are made to create calibration standards.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution, at a similar concentration.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of the main component and any impurities. The percentage purity can be calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying volatile impurities such as residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Analysis: Inject the sample into the GC-MS. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can provide an absolute purity value without the need for a specific reference standard of the analyte.[10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Purity Analysis for this compound (Lot No. XYZ-123)
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.85% | ≥ 99.0% |
| Individual Impurity | < 0.05% | ≤ 0.10% | |
| Total Impurities | 0.15% | ≤ 0.50% | |
| GC-MS | Residual Methanol | 50 ppm | ≤ 3000 ppm |
| Residual Dichloromethane | Not Detected | ≤ 600 ppm | |
| qNMR | Absolute Purity | 99.7% | ≥ 99.0% |
| Elemental Analysis | % Carbon | Found: 43.78 | Theory: 43.78 |
| % Hydrogen | Found: 7.96 | Theory: 7.96 | |
| % Nitrogen | Found: 17.02 | Theory: 17.02 |
Visualizations
Diagrams can effectively illustrate experimental workflows and the relationships between different analytical steps.
Caption: Workflow for the purity validation of a chemical compound.
Caption: A hypothetical signaling pathway initiated by a drug candidate.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ajpamc.com [ajpamc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpaipars.com [alpaipars.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methyl-1,4-diazepan-5-one Hydrochloride and Other Diazepines for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating 4-Methyl-1,4-diazepan-5-one hydrochloride against other diazepine compounds. Due to a lack of publicly available experimental data on this compound, this guide focuses on presenting the established methodologies and frameworks used to characterize and compare novel diazepines.
Introduction to Diazepines
Diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. A prominent subclass, the benzodiazepines, are widely recognized for their therapeutic effects on the central nervous system (CNS).[1] These compounds typically exert their effects by modulating the activity of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the brain.[2] The core chemical structure of benzodiazepines is a fusion of a benzene ring and a diazepine ring.[2]
The pharmacological effects of diazepines, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, are mediated through their interaction with the GABA-A receptor.[2][3] Variations in the chemical structure of diazepine compounds can significantly alter their potency, efficacy, and pharmacokinetic profiles.[3]
Profile of this compound
This compound is a diazepine derivative with a seven-membered ring containing two nitrogen atoms, a methyl group at the fourth position, and a ketone at the fifth position.[4] As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility, which is a favorable property for pharmaceutical formulations.[4] The presence of the diazepan moiety suggests potential psychoactive properties, similar to other compounds in this class.[4] However, to date, there is a lack of published experimental data detailing its specific biological activity and pharmacological profile. Further research is required to fully elucidate its mechanism of action, receptor binding affinity, and in vivo effects.[4]
Comparative Framework for Pharmacological Evaluation
To characterize the pharmacological profile of a novel diazepine like this compound and compare it to established drugs such as Diazepam, a series of in vitro and in vivo experiments are necessary. The following tables outline the key comparative parameters.
In Vitro Pharmacological Profile
This table outlines the essential in vitro assays required to determine the interaction of a test compound with the GABA-A receptor.
| Parameter | This compound | Diazepam (Reference) | Experimental Protocol |
| GABA-A Receptor Binding Affinity (Ki) | Data not available | ~5-20 nM | Radioligand binding assays using [³H]-Flunitrazepam or other suitable radioligands on brain membrane preparations.[5] |
| Functional Efficacy (EC50/IC50) | Data not available | Potentiates GABA-induced chloride currents | Electrophysiological recordings (e.g., two-electrode voltage clamp) in Xenopus oocytes or patch-clamp recordings in cultured neurons expressing GABA-A receptors.[6] |
| Receptor Subtype Selectivity | Data not available | Binds to multiple α-subunit containing receptors (α1, α2, α3, α5) | Binding or functional assays using cell lines expressing specific recombinant GABA-A receptor subtypes.[7] |
In Vivo Pharmacological Profile
This table summarizes key in vivo behavioral assays used to assess the anxiolytic, sedative, and motor-impairing effects of diazepines in animal models.
| Parameter | This compound | Diazepam (Reference) | Experimental Protocol |
| Anxiolytic Activity | Data not available | Increases time spent in open arms (Elevated Plus Maze) | Elevated Plus Maze (EPM), Light-Dark Box Test, Open Field Test (OFT).[8] |
| Sedative/Hypnotic Activity | Data not available | Decreases locomotor activity at higher doses | Open Field Test (locomotor activity), Rotarod test (motor coordination), assessment of sleep latency and duration.[9] |
| Motor Coordination | Data not available | Impairs performance on the rotarod | Rotarod test.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are summaries of standard experimental protocols for key assays.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing the GABA-A receptors. The final pellet is resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-muscimol or [³H]-flunitrazepam) and varying concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[1]
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of a test compound on motor coordination and balance, often indicative of sedative side effects.
Methodology:
-
Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.
-
Procedure: The animal is placed on the rotating rod, and the latency to fall off is measured.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: A decrease in the latency to fall from the rod compared to the vehicle-treated group indicates impaired motor coordination.[9]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
Efficacy of 4-Methyl-1,4-diazepan-5-one hydrochloride compared to known anxiolytics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the efficacy of known anxiolytic agents, namely Diazepam, Sertraline, and Buspirone. It is intended to serve as a reference for researchers in the field of anxiolytic drug development.
Disclaimer: At the time of publication, there is no publicly available scientific literature or experimental data on the efficacy, mechanism of action, or safety profile of 4-Methyl-1,4-diazepan-5-one hydrochloride . The diazepan moiety is present in various psychoactive compounds, suggesting a potential for central nervous system activity; however, without experimental validation, its pharmacological properties remain speculative[1]. Therefore, a direct comparison with established anxiolytics is not feasible. This document presents data on well-characterized anxiolytics to provide a framework for evaluating novel compounds like this compound, should data become available in the future.
Overview of Compared Anxiolytics
This guide focuses on three distinct classes of anxiolytic drugs with different mechanisms of action:
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[2][3] It is known for its rapid onset of action and is used for anxiety, insomnia, seizures, and muscle spasms.[4][5][6]
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that increases the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell. It is a first-line treatment for various anxiety disorders, though its therapeutic effects have a delayed onset.
-
Buspirone: A serotonin 5-HT1A receptor partial agonist. Its mechanism is distinct from benzodiazepines and SSRIs, and it is used for generalized anxiety disorder.
Preclinical Efficacy Data
The following table summarizes representative preclinical data for the selected anxiolytics in common animal models of anxiety.
| Compound | Animal Model | Key Efficacy Parameters | Dosage Range (mg/kg) | Observed Effects |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Diazepam | Elevated Plus Maze (Mouse/Rat) | Increased time spent in open arms, Increased number of open arm entries | 0.5 - 2.5 | Anxiolytic-like effects observed. At higher doses, sedative effects can confound results. |
| Light-Dark Box (Mouse) | Increased time spent in the light compartment | 1 - 3 | Dose-dependent increase in time spent in the lit box, indicative of anxiolytic activity. | |
| Open Field Test (Mouse/Rat) | Increased exploration in the center of the arena | 2.5 - 5.0 | Increased central locomotion suggests reduced anxiety. Higher doses can decrease overall locomotion due to sedation. | |
| Sertraline | Chronic Mild Stress (Rat) | Reversal of anhedonic behavior (e.g., increased sucrose preference) | 5 - 10 (chronic) | Antidepressant and anxiolytic-like effects observed after repeated administration. |
| Vogel Conflict Test (Rat) | Increased punished licking behavior | 5 - 20 (chronic) | Indicates anxiolytic-like effects after sub-chronic to chronic treatment. | |
| Buspirone | Elevated Plus Maze (Rat) | Increased time spent in open arms | 1 - 5 | Anxiolytic-like effects, though sometimes less robust than benzodiazepines. |
| Geller-Seifter Conflict Test (Rat) | Increased responding during punished periods | 1 - 10 | Demonstrates anti-conflict and anxiolytic-like properties. |
Clinical Efficacy Data
The table below presents a summary of clinical trial data for the selected anxiolytics in the treatment of Generalized Anxiety Disorder (GAD).
| Compound | Clinical Trial Phase | Primary Efficacy Endpoint | Dosage Range (mg/day) | Key Findings |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Diazepam | Phase III / Post-marketing | Hamilton Anxiety Rating Scale (HAM-A) score reduction | 5 - 40 | Rapid and significant reduction in anxiety symptoms compared to placebo.[4] Long-term use is limited by tolerance, dependence, and withdrawal symptoms.[4] |
| Sertraline | Phase III / Post-marketing | Hamilton Anxiety Rating Scale (HAM-A) score reduction | 50 - 200 | Significant reduction in HAM-A scores compared to placebo after several weeks of treatment. Efficacy is maintained in long-term studies. |
| Buspirone | Phase III / Post-marketing | Hamilton Anxiety Rating Scale (HAM-A) score reduction | 15 - 60 | Modest but significant reduction in HAM-A scores. Slower onset of action compared to benzodiazepines. |
Experimental Protocols
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in each type of arm using video-tracking software.
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Light-Dark Box Test
Objective: To evaluate anxiolytic-like effects based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Administer the test compound or vehicle.
-
Place the mouse in the dark compartment and allow it to move freely between the two compartments for a 5-10 minute period.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
An anxiolytic effect is suggested by an increase in the time spent in the light compartment.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Diazepam on the GABA-A receptor.
Caption: Mechanism of action of Sertraline via serotonin reuptake inhibition.
Caption: Proposed mechanism of action of Buspirone.
References
- 1. CAS 329794-41-4: this compound [cymitquimica.com]
- 2. neurofit.com [neurofit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-Methyl-1,4-diazepan-5-one Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of 4-Methyl-1,4-diazepan-5-one hydrochloride. Due to the limited availability of direct experimental data for this specific compound, we present a cross-validation approach using the well-characterized 1,4-benzodiazepine, Diazepam, as a reference. The experimental protocols and data presentation formats outlined herein are intended to serve as a comprehensive template for the evaluation of this compound and other novel diazepine derivatives.
Introduction
This compound is a diazepan-containing compound with potential psychoactive properties.[1] Its structural similarity to the 1,4-benzodiazepine class of drugs suggests that it may exhibit anxiolytic, sedative, and muscle relaxant effects through modulation of the central nervous system.[1] This guide outlines the key experimental assays required to characterize the pharmacological profile of this compound and objectively compare its performance against established alternatives like Diazepam.
Hypothetical Pharmacological Profile
Based on its chemical structure, it is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. This mechanism is shared by benzodiazepines such as Diazepam, which enhance the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the brain.[2][3][4]
Comparative Data Presentation
To facilitate a direct comparison of experimental results, all quantitative data should be summarized in structured tables. Below are example tables populated with representative data for Diazepam, which can be used as a template for presenting data obtained for this compound.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| 4-Methyl-1,4-diazepan-5-one HCl | α1β2γ2 | Data to be determined |
| α2β2γ2 | Data to be determined | |
| α3β2γ2 | Data to be determined | |
| α5β2γ2 | Data to be determined | |
| Diazepam (Reference) | α1β2γ2 | 1.5 |
| α2β2γ2 | 1.2 | |
| α3β2γ2 | 1.8 | |
| α5β2γ2 | 0.9 |
Table 2: In Vivo Behavioral Assays in a Murine Model
| Compound | Dose (mg/kg) | Elevated Plus Maze (% Time in Open Arms) | Open Field Test (Time in Center Zone, s) |
| 4-Methyl-1,4-diazepan-5-one HCl | TBD | Data to be determined | Data to be determined |
| TBD | Data to be determined | Data to be determined | |
| TBD | Data to be determined | Data to be determined | |
| Diazepam (Reference) | 0.5 | 25 ± 3 | 45 ± 5 |
| 1.0 | 40 ± 4 | 60 ± 6 | |
| 2.0 | 35 ± 3 (sedative effects noted) | 50 ± 5 (locomotor impairment) | |
| Vehicle Control | - | 10 ± 2 | 20 ± 3 |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
GABA-A Receptor Binding Assay
This assay determines the binding affinity of a test compound to different GABA-A receptor subtypes.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the membrane fraction, is resuspended in assay buffer.
2. Binding Assay:
-
Incubate the membrane preparation with a specific radioligand (e.g., [3H]-Flunitrazepam) and varying concentrations of the test compound (this compound or Diazepam).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
2. Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms using a video tracking system.
3. Data Analysis:
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms compared to the vehicle-treated group.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-related behaviors.
1. Apparatus:
-
A square arena with walls to prevent escape.
2. Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a specific duration (e.g., 10 minutes).
-
Track the animal's movement using a video system.
3. Data Analysis:
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in total distance traveled may indicate sedative effects, while an increase in the time spent in the center zone suggests anxiolytic-like activity.
Mandatory Visualizations
Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway
Experimental Workflow
Caption: General Experimental Workflow
References
Unveiling the Neurological Potential: A Comparative Guide to 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 4-Methyl-1,4-diazepan-5-one hydrochloride, a compound of interest within the expansive field of neuroscience and psychopharmacology. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments to elucidate its pharmacological profile, using the well-established benzodiazepine, Diazepam, as a primary comparator. The experimental designs detailed herein are intended to serve as a comprehensive roadmap for researchers seeking to characterize the potential anxiolytic, sedative, and anticonvulsant properties of novel diazepan-based compounds.
Putative Biological Activity and Mechanism of Action
This compound's core structure, a seven-membered diazepine ring, is a well-recognized pharmacophore in a variety of neurologically active agents.[1] The presence of this moiety strongly suggests that the compound may exhibit psychoactive properties, potentially acting as a modulator of neurotransmitter systems within the central nervous system.[1] Specifically, compounds with a similar scaffold, such as benzodiazepines, are known to exert their effects by enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor, leading to sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant effects.[2][3] It is hypothesized that this compound may share this mechanism of action.
Proposed Comparative Efficacy Studies
To ascertain the biological activity of this compound, a direct comparison with Diazepam is proposed across a battery of validated preclinical models. The following tables outline the hypothetical data to be collected, providing a clear structure for comparing the efficacy of the two compounds.
Table 1: Comparative Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg) | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
| Vehicle Control | - | Value | Value |
| 4-Methyl-1,4-diazepan-5-one HCl | 0.5 | Value | Value |
| 1.0 | Value | Value | |
| 2.0 | Value | Value | |
| Diazepam | 1.0 | Value | Value |
| 2.0 | Value | Value | |
| 5.0 | Value | Value |
Table 2: Comparative Sedative Activity in the Thiopental-Induced Sleeping Time Test
| Compound | Dose (mg/kg) | Onset of Sleep (min) | Duration of Sleep (min) |
| Vehicle Control | - | Value | Value |
| 4-Methyl-1,4-diazepan-5-one HCl | 1.0 | Value | Value |
| 5.0 | Value | Value | |
| 10.0 | Value | Value | |
| Diazepam | 2.0 | Value | Value |
| 5.0 | Value | Value | |
| 10.0 | Value | Value |
Table 3: Comparative Anticonvulsant Activity against Pentylenetetrazole (PTZ)-Induced Seizures
| Compound | Dose (mg/kg) | Onset of Myoclonic Jerks (s) | Onset of Tonic-Clonic Seizures (s) | Protection from Mortality (%) |
| Vehicle Control | - | Value | Value | Value |
| 4-Methyl-1,4-diazepan-5-one HCl | 1.0 | Value | Value | Value |
| 2.5 | Value | Value | Value | |
| 5.0 | Value | Value | Value | |
| Diazepam | 1.0 | Value | Value | Value |
| 2.0 | Value | Value | Value | |
| 4.0 | Value | Value | Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[4][5]
-
Animals: Male mice (e.g., BALB/c) weighing 20-25g.
-
Procedure:
-
Administer this compound, Diazepam, or vehicle control intraperitoneally (i.p.) 30 minutes before testing.[6]
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.[6]
-
Record the time spent in the open arms and the number of entries into the open arms using a video tracking system. Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle control.[4]
-
-
Data Analysis: Data will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the control group.
Thiopental-Induced Sleeping Time for Sedative Activity
-
Animals: Male mice (e.g., Swiss albino) weighing 20-25g.
-
Procedure:
-
Administer this compound, Diazepam, or vehicle control (i.p.) 30 minutes prior to the induction of sleep.[6]
-
Administer thiopental sodium (e.g., 50 mg/kg, i.p.) to induce sleep.[6]
-
Record the time from thiopental administration to the loss of the righting reflex (onset of sleep) and the time from the loss to the recovery of the righting reflex (duration of sleep). A significant increase in the duration of sleep compared to the vehicle control indicates sedative activity.
-
-
Data Analysis: Statistical analysis will be performed using a one-way ANOVA with a suitable post-hoc test.
Pentylenetetrazole (PTZ)-Induced Seizures for Anticonvulsant Activity
-
Animals: Male mice (e.g., C57BL/6) weighing 18-22g.
-
Procedure:
-
Administer this compound, Diazepam, or vehicle control (i.p.) 30 minutes before the convulsant agent.[6]
-
Administer PTZ (e.g., 90 mg/kg, i.p.) to induce seizures.[6]
-
Observe the mice for 30 minutes and record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.[6] Also, record the incidence of mortality. An increase in the latency to seizures and protection against mortality are indicative of anticonvulsant activity.
-
-
Data Analysis: Latency data will be analyzed by one-way ANOVA and post-hoc tests. Mortality data will be analyzed using Fisher's exact test.
Visualizing the Pathways and Processes
To further aid in the understanding of the experimental workflow and the putative mechanism of action, the following diagrams are provided.
References
Benchmarking 4-Methyl-1,4-diazepan-5-one Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This guide provides a comparative analysis of 4-Methyl-1,4-diazepan-5-one hydrochloride, a diazepan derivative with potential psychoactive properties. Due to the limited availability of public performance data for this specific compound, this document establishes a benchmarking framework against the well-characterized benzodiazepine, Diazepam. The comparison is based on the structural similarities and the established pharmacological profile of Diazepam, offering a hypothetical yet scientifically grounded perspective on the potential performance of this compound. This guide also outlines essential experimental protocols required to generate empirical data for a direct comparison.
Introduction
This compound is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the fourth position and a ketone at the fifth.[1] Its hydrochloride salt form suggests increased water solubility, a desirable property for pharmaceutical formulations.[1] The diazepan moiety is a core structure in many psychoactive compounds, known for their anxiolytic, sedative, and muscle-relaxant effects, primarily through interaction with the central nervous system.[1]
Diazepam, a globally recognized and extensively studied benzodiazepine, serves as a critical benchmark in the development of new anxiolytic and sedative agents.[2][3] It exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor.[4][5] This guide will compare the known performance of Diazepam with the projected performance of this compound, highlighting areas for future research.
Comparative Analysis: Key Performance Indicators
The following table summarizes the known performance indicators for Diazepam and provides a hypothetical projection for this compound. These projections are based on its structural similarity to the benzodiazepine class and require experimental validation.
| Performance Indicator | Diazepam (Benchmark) | This compound (Hypothetical) |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor.[4][5] | Potentially a modulator of the GABA-A receptor or other CNS targets. |
| Primary Effects | Anxiolytic, sedative, muscle-relaxant, anticonvulsant.[2][4] | Expected to have similar psychoactive effects. |
| Bioavailability (Oral) | >90%[4] | Unknown, requires pharmacokinetic studies. |
| Peak Plasma Time (Oral) | 1 - 1.5 hours[4] | Unknown, requires pharmacokinetic studies. |
| Metabolism | Hepatic (CYP3A4 and CYP2C19).[5] | Unknown, requires metabolic profiling. |
| Elimination Half-life | 20 - 100 hours (including active metabolites).[2] | Unknown, requires pharmacokinetic studies. |
Experimental Protocols for Performance Benchmarking
To empirically evaluate the performance of this compound, a series of in-vitro and in-vivo experiments are necessary. The following protocols are proposed as a starting point for researchers.
In-Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity and selectivity of the compound for various central nervous system receptors, with a primary focus on the GABA-A receptor complex.
-
Protocol:
-
Prepare cell membrane homogenates expressing the target receptor (e.g., GABA-A).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values.
-
-
-
Electrophysiological Assays: To assess the functional effect of the compound on ion channels, such as the chloride channel of the GABA-A receptor.
-
Protocol:
-
Use patch-clamp techniques on neurons or cell lines expressing the GABA-A receptor.
-
Apply GABA to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of the test compound.
-
Measure the potentiation of the GABA-induced current to determine the compound's efficacy as a positive allosteric modulator.
-
-
In-Vivo Studies
-
Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model (e.g., rodents).
-
Protocol:
-
Administer a single dose of the compound to the animal model via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the parent compound and its potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2).
-
-
-
Behavioral Models: To evaluate the anxiolytic, sedative, and motor-coordination effects of the compound.
-
Elevated Plus Maze (Anxiolytic):
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the center of an elevated plus-shaped maze with two open and two enclosed arms.
-
Record the time spent in and the number of entries into the open and enclosed arms over a set period. Anxiolytic compounds typically increase the time spent in the open arms.
-
-
Rotarod Test (Motor Coordination):
-
Train animals to stay on a rotating rod.
-
Administer the test compound or vehicle.
-
Place the animals on the rotarod at a set speed and measure the latency to fall. Compounds that impair motor coordination will reduce the time spent on the rod.
-
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the compounds to their potential biological target.
Caption: Proposed workflow for benchmarking novel psychoactive compounds.
Caption: Predicted signaling pathway for 4-Methyl-1,4-diazepan-5-one HCl.
Conclusion
While this compound presents an interesting scaffold for the development of novel central nervous system agents, a comprehensive understanding of its performance is currently lacking. By benchmarking against a well-established compound like Diazepam and employing the outlined experimental protocols, researchers can systematically elucidate its pharmacological profile. The generation of robust, comparative data is crucial for determining the therapeutic potential and safety of this and other novel diazepan derivatives. Future studies should focus on generating the necessary in-vitro and in-vivo data to move beyond hypothetical comparisons and establish a clear performance profile for this compound.
References
Lack of Publicly Available Comparative Functional Assay Data for 4-Methyl-1,4-diazepan-5-one Hydrochloride and Its Analogs
A comprehensive search of publicly available scientific literature and pharmacological databases did not yield specific quantitative functional assay data for 4-Methyl-1,4-diazepan-5-one hydrochloride or its direct structural analogs. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.
While the 1,4-diazepine scaffold is a component of many biologically active compounds, including established pharmaceuticals, specific functional data for 4-Methyl-1,4-diazepan-5-one and its close derivatives remains unpublished in the public domain. The available information is limited to chemical properties and general statements about the potential psychoactive properties of the broader diazepine class.[1]
This guide, therefore, provides a general overview of the potential functional assays and signaling pathways relevant to the 1,4-diazepan-5-one scaffold, based on the known biological activities of the wider class of 1,4-diazepines. This information is intended to guide researchers in designing and conducting their own functional assays to characterize this compound and its analogs.
Potential Functional Assays for Characterizing 4-Methyl-1,4-diazepan-5-one and its Analogs
Given that the 1,4-diazepine core is present in compounds with a wide range of biological activities, a variety of functional assays could be employed to determine the pharmacological profile of 4-Methyl-1,4-diazepan-5-one and its analogs.[2][3][4] The table below outlines potential in vitro assays based on the activities of related compounds.
| Assay Type | Target/Pathway | Measured Parameter(s) | Potential Biological Activity |
| Receptor Binding Assay | GABA-A Receptor | Ki (Inhibition constant) | Anxiolytic, Sedative, Anticonvulsant |
| Dopamine Receptors (e.g., D2) | Ki (Inhibition constant) | Antipsychotic | |
| Serotonin Receptors (e.g., 5-HT2A) | Ki (Inhibition constant) | Antipsychotic, Antidepressant | |
| Functional Cellular Assay | GABA-A Receptor Electrophysiology (e.g., Patch-Clamp) | EC50 (Half-maximal effective concentration) for potentiation of GABA-induced currents | Anxiolytic, Sedative, Anticonvulsant |
| Calcium Mobilization Assay (for GPCRs) | EC50 or IC50 (Half-maximal inhibitory concentration) | Agonist or Antagonist activity at various GPCRs | |
| cAMP Accumulation Assay | EC50 or IC50 | Agonist or Antagonist activity at GPCRs coupled to adenylyl cyclase | |
| Enzyme Inhibition Assay | Monoamine Oxidase (MAO) Inhibition | IC50 | Antidepressant |
Experimental Protocols: A General Framework
Detailed experimental protocols would be specific to the chosen assay and laboratory. However, a general workflow for an in vitro functional assay is provided below.
General Protocol for a Receptor Binding Assay
-
Target Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest (e.g., GABA-A receptors from recombinant cell lines or animal brain tissue).
-
Determine the protein concentration of the preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the test compound (4-Methyl-1,4-diazepan-5-one or its analogs).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Potential Signaling Pathway and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway that could be modulated by compounds with a 1,4-diazepine scaffold and a general experimental workflow for their characterization.
Caption: Potential signaling pathway for a 1,4-diazepine analog acting as a positive allosteric modulator of the GABA-A receptor.
Caption: A generalized experimental workflow for the functional characterization and development of novel 1,4-diazepine analogs.
References
Comparative Guide to the Synthesis of 4-Methyl-1,4-diazepan-5-one Hydrochloride: An Analysis of Reproducibility and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the 1,4-diazepan-5-one scaffold is of interest due to its presence in various biologically active molecules. This guide provides a comparative analysis of the reproducibility of experiments related to a specific derivative, 4-Methyl-1,4-diazepan-5-one hydrochloride. However, a comprehensive search of scientific literature and patent databases reveals a significant lack of detailed, reproducible experimental protocols and characterization data for this specific compound.
Commercial suppliers list 4-Methyl-1,4-diazepan-5-one and its hydrochloride salt, but they do not provide the requisite experimental details for its synthesis or thorough analytical data beyond a stated purity level. Notably, some major chemical suppliers explicitly state that they do not perform analytical testing on certain research compounds, placing the onus of identity and purity confirmation on the buyer. This absence of publicly available, validated data makes a direct assessment of the reproducibility of a standard synthesis method for this compound impossible at this time.
In light of this, this guide will focus on a theoretical comparison of potential synthetic routes to 4-Methyl-1,4-diazepan-5-one, based on established methodologies for related 1,4-diazepan-5-one structures. We will present a plausible, though not yet experimentally validated, protocol for its synthesis and compare it with a viable alternative approach, the Schmidt ring expansion of an N-alkylated piperidone.
I. Proposed Synthetic Pathways for 4-Methyl-1,4-diazepan-5-one
Two primary synthetic strategies are considered for the preparation of 4-Methyl-1,4-diazepan-5-one: a classical cyclization approach and a ring expansion reaction.
Method 1 (Proposed): Cyclization of N-(2-aminoethyl)-N-methyl-β-alanine Ester
This method is a hypothetical pathway based on common strategies for the synthesis of saturated nitrogen heterocycles. It involves the formation of a linear precursor containing all the necessary atoms for the diazepanone ring, followed by an intramolecular cyclization.
Method 2 (Alternative): Schmidt Ring Expansion of N-Methyl-4-piperidone
This alternative approach utilizes the Schmidt reaction, a well-established method for the ring expansion of cyclic ketones. This method offers a different set of starting materials and reaction conditions.
The logical workflow for these proposed synthetic approaches is outlined below.
Caption: Proposed synthetic workflows for this compound.
II. Experimental Protocols (Hypothetical and Adapted)
The following protocols are provided as illustrative examples based on general procedures for similar transformations. They have not been experimentally validated for the specific synthesis of 4-Methyl-1,4-diazepan-5-one and should be approached with appropriate caution and optimization.
Method 1: Proposed Cyclization Protocol
-
Michael Addition: To a solution of N-methylethylenediamine (1.0 eq) in methanol, methyl acrylate (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield crude N-(2-aminoethyl)-N-methyl-β-alanine methyl ester.
-
Intramolecular Cyclization: The crude ester is dissolved in a high-boiling point solvent such as toluene or xylene and heated to reflux for 48-72 hours to induce lactamization. Progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Purification: The reaction mixture is cooled, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to afford 4-Methyl-1,4-diazepan-5-one.
-
Salt Formation: The purified free base is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Method 2: Alternative Schmidt Ring Expansion Protocol
-
N-Methylation of 4-Piperidone: 4-Piperidone hydrochloride (1.0 eq) is neutralized with a base (e.g., NaHCO₃) and extracted into an organic solvent. To this solution, formaldehyde (1.2 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) are added. The reaction is stirred at room temperature for 12-24 hours. After an aqueous workup, the organic layer is dried and concentrated to give N-Methyl-4-piperidone, which should be purified by distillation or chromatography.
-
Schmidt Reaction: N-Methyl-4-piperidone (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and an inert solvent like chloroform. Sodium azide (1.5 eq) is added portion-wise at a low temperature (0-5 °C). The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature. Caution: Hydrazoic acid is highly toxic and explosive.
-
Workup and Purification: The reaction is carefully quenched by pouring onto ice, followed by basification with a strong base (e.g., NaOH) to a high pH. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography.
-
Salt Formation: The purified 4-Methyl-1,4-diazepan-5-one is converted to its hydrochloride salt as described in Method 1.
III. Comparative Analysis of Synthetic Routes
The following table summarizes the potential advantages and disadvantages of the two proposed synthetic routes. The performance data is hypothetical and based on typical outcomes for these reaction types.
| Feature | Method 1: Proposed Cyclization | Method 2: Alternative Schmidt Ring Expansion |
| Starting Materials | N-methylethylenediamine, methyl acrylate | 4-Piperidone, methylating agent, sodium azide |
| Number of Steps | 3 (Michael, Cyclization, Salt Formation) | 3 (N-Methylation, Ring Expansion, Salt Formation) |
| Potential Yield | Moderate to Good (Cyclization can be low yielding) | Good (Schmidt reactions are often efficient) |
| Potential Purity | Moderate (may require extensive purification) | Good (often cleaner reactions) |
| Reproducibility | Potentially challenging due to the high dilution or high temperature needed for cyclization to avoid polymerization. | Generally reproducible if conditions are carefully controlled, especially the stoichiometry and temperature of the Schmidt reaction. |
| Safety Concerns | Standard laboratory hazards. | High risk: Use of highly toxic and explosive hydrazoic acid (generated in situ from sodium azide and strong acid). Requires specialized handling and safety precautions. |
| Scalability | Potentially difficult to scale up due to the cyclization step. | Scalable with appropriate safety engineering for handling azides. |
IV. Signaling Pathways and Experimental Workflows
As there is no specific biological data or detailed experimental workflow available for this compound, a generalized diagram for a drug discovery and development workflow is presented below.
Caption: A generalized workflow for drug discovery and development.
V. Conclusion and Future Directions
The reproducibility of experiments for the synthesis of this compound cannot be definitively assessed due to the absence of detailed experimental procedures and characterization data in the public domain. The proposed synthetic routes in this guide are based on established chemical principles but require experimental validation to determine their efficacy, yield, and scalability.
For researchers interested in this compound, the following steps are recommended:
-
Experimental Validation: The proposed synthetic routes should be attempted on a small scale to establish their feasibility and to optimize reaction conditions.
-
Thorough Characterization: The synthesized 4-Methyl-1,4-diazepan-5-one and its hydrochloride salt must be rigorously characterized using modern analytical techniques (NMR, MS, IR, elemental analysis) to confirm its structure and purity.
-
Publication of Data: To contribute to the scientific community and address the current knowledge gap, any successful and reproducible synthesis of this compound, along with its full characterization data, should be published in a peer-reviewed journal.
Until such data becomes available, researchers should be cautious when sourcing this compound and should independently verify its identity and purity before use in any application. The development of a reliable and well-documented synthetic procedure is the first critical step toward understanding the potential applications of this compound in research and drug development.
Independent Verification of 4-Methyl-1,4-diazepan-5-one Hydrochloride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential synthetic routes for 4-Methyl-1,4-diazepan-5-one hydrochloride, a diazepine derivative with potential psychoactive properties.[1] Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines two plausible, independently verifiable synthetic pathways. The comparison is based on established chemical principles and analogous reactions found in the literature. Experimental protocols are provided with sufficient detail to be replicated in a laboratory setting.
Introduction
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure suggests potential activity as an anxiolytic, sedative, or muscle relaxant, similar to other compounds in the diazepine class.[1] The hydrochloride salt form typically enhances water solubility, which is a desirable property for pharmaceutical applications.[1] This guide explores two primary synthetic strategies: a two-step approach involving the initial formation of the diazepan-5-one ring followed by N-methylation, and a more direct approach starting with an N-methylated diamine.
Comparative Analysis of Synthetic Routes
The two proposed synthetic routes are evaluated based on potential yield, purity, reaction conditions, and scalability.
| Parameter | Route 1: Cyclization followed by N-Methylation | Route 2: Direct Cyclization of N-Methylethylenediamine |
| Starting Materials | Ethylenediamine, Ethyl acrylate, Methylating agent (e.g., Dimethyl sulfate) | N-Methylethylenediamine, Ethyl acrylate |
| Number of Steps | 2 (excluding salt formation) | 1 (excluding salt formation) |
| Potential Advantages | Potentially higher overall yield due to optimization of individual steps. | More convergent and potentially more atom-economical. |
| Potential Disadvantages | Longer overall synthesis time. Use of potentially hazardous methylating agents. | Potential for side reactions and lower yields due to the presence of a secondary amine in the starting material. |
| Scalability | Good, as both steps are generally scalable. | May require more careful optimization for large-scale synthesis to control side reactions. |
| Purification | Intermediate purification required. | Potentially simpler purification if the reaction is clean. |
Experimental Protocols
Route 1: Cyclization of Ethylenediamine with Ethyl Acrylate followed by N-Methylation
Step 1: Synthesis of 1,4-Diazepan-5-one
This procedure is based on the well-established Michael addition of a diamine to an acrylate, followed by intramolecular cyclization.
-
Materials: Ethylenediamine, Ethyl acrylate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in absolute ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl acrylate (1.0 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,4-diazepan-5-one can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
-
Expected Outcome: A white to off-white solid.
Step 2: N-Methylation of 1,4-Diazepan-5-one
This step utilizes a standard N-methylation procedure for lactams.
-
Materials: 1,4-Diazepan-5-one, Sodium hydride (NaH), Dimethyl sulfate (DMS) or Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend 1,4-diazepan-5-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Methyl-1,4-diazepan-5-one by column chromatography on silica gel.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials: 4-Methyl-1,4-diazepan-5-one, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified 4-Methyl-1,4-diazepan-5-one in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Route 2: Direct Cyclization of N-Methylethylenediamine with Ethyl Acrylate
This route offers a more direct approach to the target molecule.
-
Materials: N-Methylethylenediamine, Ethyl acrylate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in absolute ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl acrylate (1.0 eq) dropwise to the cooled solution with stirring.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude 4-Methyl-1,4-diazepan-5-one by vacuum distillation or column chromatography.
-
Follow Step 3 from Route 1 for the formation of the hydrochloride salt.
-
Visualizing the Synthetic Pathways and Biological Context
To aid in the understanding of the proposed syntheses and the potential biological relevance of the target compound, the following diagrams are provided.
Caption: Comparison of two proposed synthetic routes for this compound.
Given that many diazepine derivatives exhibit their pharmacological effects by modulating the GABAergic system, a putative signaling pathway is illustrated below. This is a generalized pathway for benzodiazepine-like compounds and has not been specifically verified for 4-Methyl-1,4-diazepan-5-one.
Caption: Putative mechanism of action via positive allosteric modulation of the GABA-A receptor.
Conclusion
This guide presents two viable, though not yet reported in detail, synthetic routes to this compound. Route 1, a two-step process, offers the advantage of potentially higher yields through the optimization of individual steps. Route 2, a more direct one-step cyclization, is more convergent but may present challenges in controlling side reactions. The choice of synthetic route will depend on the specific requirements of the researcher, including desired scale, available starting materials, and optimization capabilities. The provided experimental protocols serve as a foundation for the independent verification and further development of a robust synthesis for this compound of interest. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of 4-Methyl-1,4-diazepan-5-one.
References
Comparative Bioavailability of Diazepane-Based Compounds: An Illustrative Guide
Disclaimer: As of December 2025, publicly available, direct comparative bioavailability studies for 4-Methyl-1,4-diazepan-5-one hydrochloride are limited. This guide, therefore, utilizes data from the structurally related and extensively studied benzodiazepine, Diazepam, and its various formulations as a representative model. The experimental protocols and data presented herein are intended to serve as a framework for researchers and drug development professionals working with novel diazepane derivatives.
The development of new chemical entities with potential central nervous system activity, such as this compound, necessitates a thorough understanding of their pharmacokinetic profiles. Bioavailability, a key parameter, dictates the extent and rate at which the active moiety reaches systemic circulation. This guide provides a comparative overview of the bioavailability of Diazepam across different routes of administration, offering a valuable reference for preclinical and clinical study design.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Diazepam administered via different routes, as well as for another common benzodiazepine, Alprazolam, for comparative purposes. These parameters are crucial for evaluating the absorption characteristics and potential clinical applications of a drug candidate.
| Compound | Route of Administration | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Diazepam | Oral | 1 - 1.5 | Varies with dose | Varies with dose | ~76% (64-97%)[1] |
| Diazepam | Rectal Gel | 1.5 | Varies with dose | Varies with dose | ~81% (62-98%)[1] |
| Diazepam | Intranasal Spray | ~1.5 | Varies with dose | Varies with dose | ~97% (compared to IV) |
| Alprazolam | Oral | 1 - 2 | Varies with dose | Varies with dose | 80 - 90%[2] |
Note: Cmax and AUC are dose-dependent. The values presented are for comparative understanding of the absorption profiles.
Experimental Protocols
A typical comparative bioavailability study in a preclinical setting involves the administration of the test compound and a reference compound to animal models, followed by serial blood sampling and analysis.
Objective: To determine and compare the oral bioavailability of a novel test compound (e.g., this compound) with a reference standard (e.g., Diazepam).
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water. Animals are fasted overnight before dosing.
Drug Preparation and Administration:
-
Test Compound (Oral): this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 1 mg/mL. A dose of 10 mg/kg is administered via oral gavage.
-
Reference Compound (Oral): Diazepam is prepared and administered under the same conditions as the test compound.
-
Reference Compound (Intravenous): Diazepam is dissolved in a vehicle suitable for intravenous administration (e.g., a solution containing propylene glycol, ethanol, and water) to a concentration of 0.5 mg/mL. A dose of 2 mg/kg is administered via the tail vein.
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of the test compound and reference compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, t₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
The following diagrams illustrate the experimental workflow for a comparative bioavailability study and the general mechanism of action for benzodiazepines.
Caption: Experimental workflow for a comparative bioavailability study.
Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-1,4-diazepan-5-one hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-Methyl-1,4-diazepan-5-one hydrochloride is to transport it in a sealed, properly labeled container to an approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in accordance with established safety protocols, to protect laboratory personnel and the environment.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. The following information outlines the necessary personal protective equipment (PPE), immediate first aid measures, and step-by-step disposal instructions.
Hazard and Precautionary Data
Proper handling is paramount to ensure safety. The following table summarizes the key hazard statements and precautionary measures for this compound.
| Hazard Class | Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
-
Chemical waste container (clearly labeled, compatible material, with a secure lid)
-
Waste manifest or tracking form (as required by your institution)
-
Inert absorbent material (for spills)
Procedure:
-
Preparation:
-
Ensure you are wearing the appropriate PPE as listed above.
-
Work in a well-ventilated area, such as a fume hood.
-
Have a designated, labeled hazardous waste container ready.
-
-
Containment of Waste:
-
Carefully transfer any residual this compound, including contaminated materials (e.g., weighing boats, filter paper), into the designated hazardous waste container.
-
Avoid generating dust.
-
For solutions, pour the waste carefully into the container to avoid splashing.
-
-
Decontamination of Emptied Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.
-
-
Labeling:
-
Securely close the hazardous waste container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and date of accumulation.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Complete all necessary waste manifest paperwork as required by local and national regulations.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Operational Guide for 4-Methyl-1,4-diazepan-5-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, handling, and disposal protocols for 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[1] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves. The specific glove material should be selected based on the nature of the work and potential for exposure. | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat or other suitable protective clothing. | To prevent skin contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or fumes are generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
-
Dust Control: Minimize dust generation and accumulation during handling.[1]
Storage Procedures:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The storage area should be locked and secured.[1]
-
Keep away from sources of ignition and incompatible substances.[1]
Disposal Plan
Contaminated materials and the compound itself must be disposed of as hazardous waste.
-
Waste Disposal: Dispose of contents and containers at an approved waste disposal facility.[1]
-
Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[1]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product.[1]
-
Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
